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  • Product: (2R)-2-(3-phenylpropanamido)propanoic acid
  • CAS: 1308958-74-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2R)-2-(3-phenylpropanamido)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-(3-phenylpropanamido)propanoic acid, also known as N-(3-phenylpropanoyl)-D-alanine, is a chiral N-acylated amino acid. The inc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(3-phenylpropanamido)propanoic acid, also known as N-(3-phenylpropanoyl)-D-alanine, is a chiral N-acylated amino acid. The incorporation of D-amino acids, such as D-alanine, into peptide structures is a critical strategy in medicinal chemistry.[1] This modification can significantly enhance peptide stability by conferring resistance to enzymatic degradation by proteases, which are typically specific to L-amino acid stereoisomers.[1] Furthermore, D-amino acids are key components in the peptidoglycan layer of bacterial cell walls, making their derivatives valuable subjects in the development of novel antibacterial agents.[2][3][4]

This guide provides a comprehensive, field-proven protocol for the chemical synthesis of N-(3-phenylpropanoyl)-D-alanine. It is designed for professionals in chemical and pharmaceutical research, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and strategies for validation and troubleshooting.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is fundamentally an amide bond formation reaction. The most common and reliable method for this transformation involves the condensation of a carboxylic acid and an amine.[5]

Retrosynthetic Analysis: A logical retrosynthetic disconnection of the target amide bond reveals the two primary starting materials: 3-phenylpropanoic acid and D-alanine .

G cluster_precursors Target (2R)-2-(3-phenylpropanamido)propanoic acid Disconnect Amide Bond Disconnection Target->Disconnect P1 3-Phenylpropanoic Acid Disconnect->P1 P2 D-Alanine Disconnect->P2 Precursors Starting Materials

Figure 1: Retrosynthetic analysis of the target molecule.

Strategy Selection: Carbodiimide-Mediated Coupling The primary challenge in this synthesis is the activation of the carboxylic acid group of 3-phenylpropanoic acid to make it susceptible to nucleophilic attack by the amine group of D-alanine.[6] While methods like conversion to acyl chlorides are effective, they often require harsh conditions that can be incompatible with sensitive functional groups.[5][7]

Therefore, we select a carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, N-Hydroxysuccinimide (NHS). This approach offers several advantages:

  • Mild Conditions: The reaction proceeds efficiently at or below room temperature, preserving the stereochemical integrity of the D-alanine starting material.

  • High Efficiency: The use of additives like NHS or HOBt minimizes side reactions and improves overall yield.[5]

  • Operational Simplicity: The byproducts are typically water-soluble, facilitating straightforward purification through aqueous work-up.

Reaction Mechanism: The Role of EDC and NHS

The synthesis proceeds via a two-step, one-pot process. Understanding the mechanism is key to appreciating the causality behind the protocol steps.

  • Activation of Carboxylic Acid: The carboxylic acid of 3-phenylpropanoic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement and racemization.

  • Formation of NHS Ester: N-Hydroxysuccinimide (NHS) acts as a trapping agent. It rapidly reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS active ester. This step is crucial as it prevents side reactions of the intermediate and provides a clean, efficient acylating agent.

  • Amide Bond Formation: The amine group of D-alanine performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This displaces the NHS leaving group, forming the desired amide bond and yielding the final product, N-(3-phenylpropanoyl)-D-alanine.

G Acid 3-Phenylpropanoic Acid Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate 1. Activation EDC EDC EDC->Intermediate ActiveEster NHS Active Ester (Stable Intermediate) Intermediate->ActiveEster 2. Trapping Byproduct1 Urea Byproduct Intermediate->Byproduct1 NHS NHS NHS->ActiveEster Product Target Amide Product ActiveEster->Product 3. Coupling D_Alanine D-Alanine D_Alanine->Product Byproduct2 NHS (regenerated)

Figure 2: Mechanism of EDC/NHS mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
3-Phenylpropanoic AcidC₉H₁₀O₂150.17>99%1.50 g10.0
D-AlanineC₃H₇NO₂89.09>99%0.98 g11.0
EDC·HClC₈H₁₈ClN₃191.70>98%2.11 g11.0
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09>98%1.38 g12.0
Triethylamine (TEA)C₆H₁₅N101.19>99%1.53 mL11.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous40 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~200 mL-
1 M Hydrochloric Acid (HCl)HCl36.461 M (aq)~100 mL-
Saturated Sodium BicarbonateNaHCO₃84.01Saturated (aq)~50 mL-
BrineNaCl58.44Saturated (aq)~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37GranularAs needed-
Step-by-Step Synthesis Workflow

G start Start dissolve 1. Dissolve 3-Phenylpropanoic Acid and NHS in anhydrous DMF. start->dissolve cool 2. Cool solution to 0°C (ice bath). dissolve->cool add_edc 3. Add EDC·HCl portion-wise. Stir for 30 min at 0°C. cool->add_edc add_amine 4. Add D-Alanine and TEA. Allow to warm to RT. add_edc->add_amine react 5. Stir overnight (12-16 h) at room temperature. add_amine->react quench 6. Quench with 1M HCl. Transfer to separatory funnel. react->quench extract 7. Extract with Ethyl Acetate (3x). quench->extract wash 8. Wash combined organic layers (1M HCl, NaHCO₃, Brine). extract->wash dry 9. Dry over MgSO₄, filter, and concentrate. wash->dry purify 10. Purify via recrystallization or column chromatography. dry->purify end End: Characterize Product purify->end

Sources

Exploratory

biological activity of N-acylated (R)-alanine derivatives

Executive Summary (R)-alanine, commonly denoted as D-alanine, is a non-proteinogenic stereoisomer in eukaryotes but a fundamental building block in bacterial peptidoglycan synthesis. The N-acylation of (R)-alanine yields...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-alanine, commonly denoted as D-alanine, is a non-proteinogenic stereoisomer in eukaryotes but a fundamental building block in bacterial peptidoglycan synthesis. The N-acylation of (R)-alanine yields derivatives that serve as critical tools in modern pharmacology, bridging the gap between antimicrobial drug discovery and mechanistic enzymology. This whitepaper elucidates the biological activities of N-acylated (R)-alanine derivatives, detailing their roles as glycopeptide binding mimics and hydrolase substrates, supported by field-validated experimental workflows.

Chemical Foundation: The (R)-Alanine Enantiomer and N-Acylation

While L-amino acids dominate eukaryotic biology, the incorporation of D-amino acids, such as (R)-alanine, into peptides significantly enhances proteolytic stability and extends their effective biological lifetime[1]. N-acylation (e.g., N-acetylation or N-decanoylation) of the alpha-amino group further modifies the physicochemical profile of the molecule. This modification neutralizes the positive charge of the free amine, mimicking the steric and electronic environment of a peptide bond. Consequently, N-acylated (R)-alanine derivatives are exceptional structural analogs for studying larger, complex bacterial cell wall precursors without the synthetic burden of full peptide synthesis.

Mechanistic Role in Antimicrobial Pharmacology

The most profound biological activity of (R)-alanine derivatives lies in their interaction with glycopeptide antibiotics. Vancomycin, a critical last-resort antibiotic, exerts its bactericidal effect by binding tightly to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[2]. This binding sequesters the substrate from penicillin-binding proteins (PBPs), halting cell wall cross-linking.

N-acetyl-(R)-alanine and its dipeptide counterparts (e.g., diacetyl-L-lysyl-D-alanyl-D-alanine) are utilized as high-fidelity binding mimics in in vitro assays[3]. By isolating the terminal binding motif, researchers can precisely quantify the thermodynamic affinity of novel antibiotic candidates. Interestingly, structural modifications to the antibiotics themselves, such as mono-N-acylation of vancomycin, yield derivatives with enhanced in vivo activity against resistant strains, despite sometimes exhibiting lower in vitro affinity to the model peptidoglycan derivatives[3]. Furthermore, N-acyl β -lactam antibiotics mimicking the D-Ala-D-Ala active site have demonstrated broad-spectrum inhibition across varying bacterial species[4].

G A UDP-MurNAc Pentapeptide B Lipid I A->B MraY C Lipid II (Terminal D-Ala-D-Ala) B->C MurG D Cross-linked Peptidoglycan C->D PBPs (Transpeptidation) V Vancomycin V->C Inhibits via Hydrogen Bonding N N-Acyl-(R)-Alanine (Binding Mimic) N->V Competitive Assay Substrate

Fig 1: Peptidoglycan synthesis pathway and glycopeptide inhibition via (R)-alanine recognition.

Enzymology: D-Aminoacylases and Substrate Specificity

Beyond antimicrobial targeting, N-acylated (R)-alanine derivatives are primary substrates for D-aminoacylases (amidohydrolases)[2]. These enzymes strictly catalyze the hydrolysis of N-acyl-D-amino acids into their corresponding free D-amino acids and an acyl group (e.g., acetate)[2].

The biological utility of this interaction is twofold:

  • Biocatalytic Resolution : It allows for the industrial-scale chiral resolution of racemic amino acid mixtures.

  • Enzyme Characterization : N-acetyl-(R)-alanine serves as a standardized probe to determine the kinetic parameters ( Vmax​ , Km​ ) of newly discovered amidohydrolases[2].

Assay Substrate N-Acetyl-(R)-Alanine (Acylated Substrate) Complex Enzyme-Substrate Transition Complex Substrate->Complex Enzyme D-Aminoacylase (Hydrolase Enzyme) Enzyme->Complex Products (R)-Alanine + Acetate (Cleaved Products) Complex->Products Stereospecific Hydrolysis Detection Coupled Colorimetric Detection System Products->Detection Signal Quantification

Fig 2: Enzymatic workflow of D-aminoacylase catalyzing N-acetyl-(R)-alanine hydrolysis.

Quantitative Pharmacological Data

To contextualize the biological activity of these derivatives, Table 1 summarizes key quantitative relationships and comparative metrics derived from recent pharmacological evaluations.

Table 1: Comparative Biological Activity & Binding Metrics

Compound / DerivativeBiological TargetPrimary FunctionQuantitative Metric / ObservationRef.
N-Acetyl-(R)-alanine D-aminoacylaseEnzyme SubstrateRapid hydrolysis to (R)-alanine + acetate[2]
Diacetyl-L-Lys-D-Ala-D-Ala VancomycinBinding MimicBaseline affinity reference for glycopeptides[3]
Diacetyl-L-Lys-D-Ala-D-Ala Eremomycin (A82846A)Binding Mimic23-fold lower affinity than Vancomycin[3]
Mono-N-acyl Vancomycins Bacterial Cell WallAntimicrobial Agent5- to 10-fold higherin vivo activity vs Vanc.[3]
N-acyl β -lactams Penicillin-Binding ProteinsAntimicrobial AgentBroad-spectrum inhibition (S. epidermidis, E. coli)[4]

Note: The disparity between in vitro affinity to (R)-alanine mimics and in vivo antibacterial activity highlights the necessity of comprehensive SAR (Structure-Activity Relationship) modeling.

Standardized Experimental Methodologies

Reproducible data stems from self-validating experimental designs. The following protocols detail the exact methodologies for utilizing N-acylated (R)-alanine derivatives in the lab, emphasizing the causality behind critical steps.

Protocol A: Thermodynamic Profiling of Glycopeptide Binding via Isothermal Titration Calorimetry (ITC)

Causality & Validation : ITC is selected over fluorescence-based assays because it directly measures the thermodynamic driving forces ( ΔH , ΔG , −TΔS ) of the interaction without requiring bulky fluorophore tags that could artificially alter the binding pocket dynamics. A buffer-only titration serves as an internal negative control to subtract the heat of dilution, ensuring the integrated heat peaks represent true binding events.

  • Preparation : Dissolve Vancomycin hydrochloride in 50 mM HEPES buffer (pH 7.4) to a final concentration of 50 μ M.

  • Ligand Solution : Prepare a 500 μ M solution of the mimic ligand (e.g., N-acetyl-(R)-alanine) in the exact same HEPES buffer to prevent heat artifacts from buffer mismatch.

  • Degassing : Degas both solutions under vacuum for 10 minutes to prevent bubble formation within the sample cell, which causes erratic thermal spikes.

  • Titration Execution : Load the Vancomycin solution into the sample cell (typically ~200 μ L) and the ligand into the injection syringe. Program the ITC to perform 20 injections of 2 μ L each at 25°C, with 150-second intervals between injections to allow the thermal baseline to stabilize.

  • Control Validation : Perform a blank titration by injecting the ligand solution into HEPES buffer lacking Vancomycin. Subtract this background heat from the experimental data before fitting to a one-site binding model.

Protocol B: D-Aminoacylase Kinetic Assay

Causality & Validation : The choice of N-acetyl-(R)-alanine as the substrate ensures that only stereospecific D-aminoacylase activity is measured[2]. Because the direct products (acetate and (R)-alanine) are optically inactive, we utilize a coupled enzyme system (using D-amino acid oxidase) to convert the hydrolysis product into a measurable colorimetric signal. A "no-enzyme" blank validates that the substrate does not spontaneously hydrolyze under assay conditions.

  • Reaction Mixture : In a 96-well microplate, combine 50 mM Tris-HCl buffer (pH 8.0), 0.5 mM N-acetyl-(R)-alanine, 10 U/mL D-amino acid oxidase (DAAO), 5 U/mL horseradish peroxidase (HRP), and 1 mM Amplex Red reagent.

  • Negative Control : Designate three wells as blanks, containing the reaction mixture but substituting the D-aminoacylase sample with pure Tris-HCl buffer.

  • Initiation : Add the purified D-aminoacylase sample (10 μ L) to the experimental wells to initiate the reaction.

  • Mechanism of Detection : The D-aminoacylase cleaves the N-acetyl group, releasing free (R)-alanine. DAAO immediately oxidizes the (R)-alanine, producing hydrogen peroxide ( H2​O2​ ). HRP utilizes this H2​O2​ to oxidize Amplex Red into the highly fluorescent resorufin.

  • Quantification : Monitor the fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Conclusion

N-acylated (R)-alanine derivatives are indispensable biochemical tools. Whether deployed as high-fidelity mimics to probe the binding pockets of next-generation glycopeptides or utilized as specific substrates to map the kinetic landscapes of amidohydrolases, their utility is foundational to modern drug development. By adhering to rigorous, self-validating protocols, researchers can ensure high-confidence data generation in their pursuit of novel therapeutics.

References

  • Title: Antibacterial activities and modes of action of vancomycin and related glycopeptides | Source: ASM Journals | URL
  • Title: Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides | Source: PMC, NIH | URL
  • Title: N-Acetylglycyl-D-alanine CAS number and molecular weight | Source: Benchchem | URL
  • Title: Strain-selective in vitro and in silico structure activity relationship (SAR)

Sources

Foundational

Engineering the Phenylpropanamido Scaffold: A Comprehensive Guide to Emerging Therapeutic Targets and Mechanisms

Executive Summary The phenylpropanamide backbone—characterized by a highly adaptable phenyl ring tethered to a propanamide chain—has evolved from a simple synthetic intermediate into a privileged pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpropanamide backbone—characterized by a highly adaptable phenyl ring tethered to a propanamide chain—has evolved from a simple synthetic intermediate into a privileged pharmacophore in modern drug discovery. By systematically modifying the stereochemistry, chain length, and terminal substituents of this scaffold, researchers have successfully redirected its affinity toward a diverse array of molecular targets. This whitepaper elucidates the structure-activity relationships (SAR), mechanistic causality, and preclinical validation of phenylpropanamido compounds across oncology, neurodegeneration, epilepsy, and inflammation.

Core Therapeutic Targets and Mechanistic Causality

Neurodegenerative Diseases: Selective BChE Inhibition

In the pathogenesis of Alzheimer's Disease (AD), Butyrylcholinesterase (BChE) has emerged as a safer and highly effective therapeutic target compared to dual AChE/BChE inhibition, as selective BChE blockade minimizes peripheral cholinergic toxicity 1.

Mechanism of Action: Derivatives of 3-phenylpropanamide, optimized from natural ferulic acid, exploit the expanded active site gorge of BChE. The phenylpropanamide moiety facilitates deep penetration into the catalytic triad, forming stable π−π stacking interactions with aromatic residues. Compound 12a , a novel 3-phenylpropanamide derivative, demonstrates potent and selective inhibition of human BChE (IC50 = 0.95 μM). By inhibiting BChE, these compounds not only restore cholinergic function but also significantly reduce fibrillar A β deposits, providing robust neuroprotection against L-Glu/A β25–35​ -induced injury in HT22 cell models 1.

Oncology: Histone Deacetylase (HDAC) Inhibition

Epigenetic modulation via HDAC inhibition is a validated strategy in oncology. The phenylpropanamido scaffold has been ingeniously utilized as a linker to position zinc-chelating groups within the HDAC active site 2.

Mechanism of Action: N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, specifically the thiophene-substituted derivative 5j , act as potent pan-HDAC inhibitors (targeting HDAC1 and HDAC8). The propanamide chain provides optimal spatial geometry, allowing the N-hydroxybenzamide moiety to chelate the catalytic zinc ion. This interaction triggers chromatin remodeling, leading to the upregulation of p21, cell cycle arrest at the G2/M phase, and eventual apoptosis via caspase-3 activation and Bcl-xL downregulation in MDA-MB-231 breast cancer cells 2.

Epilepsy: Voltage-Gated Ion Channel Modulation

The structural hybridization of the phenylpropanamide core with established antiepileptic pharmacophores (e.g., ethosuximide, lacosamide) has yielded highly effective anticonvulsants 3.

Mechanism of Action: Hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides (such as compound 4 ) exert their effects by binding to the neuronal voltage-sensitive sodium channel (Site 2) and the diltiazem site of L-type calcium channels. The propanamide linker is critical here; it ensures the correct topological distance between the lipophilic N-phenyl ring and the polar imide head, allowing the molecule to stabilize the inactive state of the ion channels, thereby preventing the spread of seizure discharges 3.

Inflammation: COX-1 Selective Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX inhibition. Phenylpropanamides offer a pathway to selectivity through tautomeric equilibrium 4.

Mechanism of Action: In 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide derivatives, tautomerism acts as a dynamic lock-and-key mechanism. Specific tautomers form a hydrophobic core via a sulfur bridge that engages the COX-1 receptor. Concurrently, hydroxyl groups generated by tautomeric shifts establish critical hydrogen bonds with the Arg 120 and Glu 524 residues at the gate of the COX-1 active site, sterically hindering the entrance of arachidonic acid and selectively halting Prostaglandin H2 synthesis 4.

Quantitative Pharmacological Data

The following table summarizes the primary quantitative metrics for leading phenylpropanamido derivatives across their respective therapeutic targets.

Lead CompoundTarget / Disease StatePrimary MechanismEfficacy MetricSafety / Selectivity
Compound 12a BChE / Alzheimer's DiseaseSelective BChE InhibitionIC50 = 0.95 μM (huBChE)High BBB permeability; low cytotoxicity < 20 μM
Compound 5j HDAC / Breast CancerHDAC1/8 Zinc ChelationDelayed MDA-MB-231 xenograft growthSuperior HDAC inhibition vs. SAHA
Compound 4 Nav1.2 & Cav1.2 / EpilepsyIon Channel BlockadeED50 (MES) = 96.9 mg/kgProtective Index (PI) = 3.5 (MES)
Tautomer 4 (6a) COX-1 / InflammationArachidonic Acid BlockadeSelective COX-1 BindingH-bond stabilization via Arg 120 / Glu 524

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard methodologies for evaluating phenylpropanamido compounds.

Protocol A: In Vitro BChE Inhibition Assay (Modified Ellman’s Method)

Causality Rationale: Ellman’s reagent (DTNB) reacts specifically with thiocholine—the byproduct of butyrylthiocholine hydrolysis by BChE—to form 5-thio-2-nitrobenzoate. This anion absorbs strongly at 412 nm. By measuring the rate of color formation, researchers can directly and continuously quantify residual enzyme kinetics, providing a self-validating readout of the inhibitor's potency.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test phenylpropanamide compound (e.g., Compound 12a) in DMSO, creating a serial dilution range (0.1 μM to 100 μM). Prepare 0.01 M DTNB and 0.075 M butyrylthiocholine iodide in the buffer.

  • Enzyme Incubation: In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of human BChE solution (0.2 U/mL), and 20 μL of the test compound. Incubate at 37°C for 15 minutes to allow the compound to reach binding equilibrium with the enzyme gorge.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of butyrylthiocholine iodide to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ). Determine the IC50 using non-linear regression analysis comparing the inhibited velocity against a vehicle control (DMSO only). Use Rivastigmine as a positive validation control.

Protocol B: Maximal Electroshock Seizure (MES) Test

Causality Rationale: The MES test is the gold standard for identifying compounds that prevent seizure spread. By applying an electrical stimulus directly via corneal electrodes, the model bypasses variations in initial brain penetration. If a compound successfully blocks voltage-gated sodium channels, it will prevent the hindlimb tonic extension (HLTE) phase of the seizure, validating its mechanism of action.

  • Animal Preparation: Acclimate adult male Swiss mice (18–25 g) to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment, allowing free access to water.

  • Dosing: Administer the phenylpropanamido derivative (e.g., Compound 4) intraperitoneally (i.p.) suspended in a 0.5% methylcellulose vehicle. Use doses ranging from 30 to 150 mg/kg. Administer Valproic Acid (250 mg/kg) to a separate cohort as a positive control.

  • Stimulus Application: At the time of peak effect (TPE, typically 0.5 or 4 hours post-administration), apply an alternating current of 50 mA at 60 Hz for 0.2 seconds via saline-soaked corneal electrodes.

  • Observation & Validation: Observe the animal immediately. Protection is defined strictly as the complete abolition of the hindlimb tonic extension component of the seizure.

  • ED50 Calculation: Calculate the median effective dose (ED50) using log-probit analysis based on the percentage of protected animals per dose group.

Visualizations of Signaling and Workflows

The following diagrams illustrate the logical relationships and biological cascades modulated by phenylpropanamido derivatives.

HDAC_Pathway HPPB HPPB Derivative (5j) (Phenylpropanamido Scaffold) HDAC HDAC1 / HDAC8 Inhibition HPPB->HDAC Zinc Chelation Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Epigenetic Modulation p21 Upregulation of p21 (Cell Cycle Arrest at G2/M) Chromatin->p21 Apoptosis Caspase-3 Activation & Bcl-xL Downregulation Chromatin->Apoptosis CellDeath Breast Cancer Cell Apoptosis (MDA-MB-231) p21->CellDeath Apoptosis->CellDeath

Caption: Mechanism of HPPB-induced HDAC inhibition and apoptosis in breast cancer cells.

BChE_Workflow Synthesis Synthesize 3-Phenylpropanamides Ellman Ellman's Assay (BChE vs AChE) Synthesis->Ellman Screening Selectivity Selectivity Profiling (IC50 Determination) Ellman->Selectivity Absorbance 412nm CellModel HT22 Cell Model (L-Glu/Aβ25-35 Injury) Selectivity->CellModel Lead Selection Neuroprotect Neuroprotection Validation CellModel->Neuroprotect CCK-8 Assay

Caption: High-throughput screening and validation workflow for BChE-selective inhibitors.

References

  • Source: nih.
  • Title: Discovery of N-hydroxy-4-(3-phenylpropanamido)
  • Title: Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)
  • Title: Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)

Sources

Exploratory

Enzymatic Synthesis of Chiral N-Acyl Amino Acids: A Comprehensive Technical Guide

Executive Summary & Biochemical Rationale Chiral N-acyl amino acids are highly valued amphiphilic molecules utilized extensively as biodegradable surfactants, cosmetic emulsifiers, and active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Rationale

Chiral N-acyl amino acids are highly valued amphiphilic molecules utilized extensively as biodegradable surfactants, cosmetic emulsifiers, and active pharmaceutical ingredients (APIs). Historically, the industrial synthesis of these compounds has relied on the Schotten-Baumann reaction, which necessitates the use of hazardous acyl chlorides derived from highly toxic phosgene chemistry 1.

As the pharmaceutical and chemical industries pivot toward green chemistry, biocatalysis has emerged as a robust alternative. However, the enzymatic formation of an amide bond in aqueous media presents a fundamental thermodynamic challenge: the equilibrium heavily favors hydrolysis over condensation. To overcome this, application scientists must engineer the reaction microenvironment using thermodynamic control (reducing water activity), kinetic control (utilizing activated esters in non-aqueous solvents), or biological activation (ATP-dependent pathways) 2. This guide details the mechanistic principles, biocatalyst selection, and self-validating protocols required to successfully synthesize chiral N-acyl amino acids.

Mechanistic Pathways & Biocatalyst Selection

The enzymatic synthesis of N-acyl amino acids can be driven by three distinct classes of biocatalysts, each requiring specific solvent engineering to function effectively.

Aminoacylases (Hydrolase-Mediated Reverse Hydrolysis)

Aminoacylases, such as Acylase I from porcine kidney (pAcy1), are traditionally used for the kinetic resolution of racemic amino acids via hydrolysis. However, by drastically reducing the water activity ( aw​ ) using cosolvents like glycerol, these enzymes can be forced to operate in reverse, catalyzing the direct condensation of free fatty acids and L-amino acids 3.

Lipases (Kinetically Controlled Aminolysis)

Lipases excel in non-aqueous media. By utilizing fatty acid esters (e.g., methyl palmitate) and amino acid esters, lipases catalyze an ester-amide interconversion. The enzyme forms a transient acyl-enzyme intermediate with the fatty acid ester, which is subsequently intercepted by the amino group of the amino acid. Amano Lipase AK (from Pseudomonas fluorescens) is highly preferred over broad-spectrum lipases like Novozym 435 because its sterically constrained active site prevents the formation of unwanted N-acyl dipeptide by-products 4.

N-Acyl Amino Acid Synthases (ATP-Dependent Activation)

In biological systems, N-acyl amino acid synthases (NAS) bypass the thermodynamic barrier entirely by coupling amide bond formation to ATP hydrolysis. These enzymes activate the carboxylic acid by forming a highly reactive acyl-adenylate or acyl-carrier protein (ACP) intermediate, which then undergoes rapid aminolysis 2.

Pathways cluster_0 Aminoacylase Pathway cluster_1 Lipase Pathway cluster_2 NAS Pathway FA Fatty Acid / Ester (Acyl Donor) RevHyd Reverse Hydrolysis (Glycerol/Water) FA->RevHyd Aminolysis Aminolysis (tert-Butyl Alcohol) FA->Aminolysis ATP ATP-Dependent Acyl-Adenylation FA->ATP + ATP AA L-Amino Acid (Amine Nucleophile) AA->RevHyd AA->Aminolysis AA->ATP Prod Chiral N-Acyl Amino Acid RevHyd->Prod Thermodynamic Control Aminolysis->Prod Kinetic Control ATP->Prod In vivo / In vitro

Mechanistic pathways for the biocatalytic synthesis of N-acyl amino acids.

Quantitative Performance Data

The choice of biocatalyst and solvent system directly dictates the maximum achievable yield. The table below summarizes field-proven systems for synthesizing chiral N-acyl amino acids.

Table 1: Comparative Analysis of Biocatalytic Systems for N-Acyl Amino Acid Synthesis

BiocatalystOriginSubstratesSolvent SystemMax YieldKey Advantage
Acylase I (pAcy1) Porcine KidneyLauric Acid + L-ArginineGlycerol-Water82%Direct use of free, unprotected amino acids 3.
Amano Lipase AK P. fluorescensMethyl Palmitate + Glycine Estertert-Butyl Alcohol97%Exceptional chemoselectivity; zero dipeptide by-products 5.
Modified proRML Rhizomucor mieheiLauric Acid + GlycineAqueous + Glycerol80%In situ glycerol ester formation drives robust aminolysis 1.
Acylase I (pAcy1) Porcine KidneyLauric Acid + L-Glutamic AcidGlycerol-Water44%Highly scalable for cosmetic emulsifier precursors 3.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower scientists to troubleshoot and adapt the workflow.

Protocol A: Thermodynamic Synthesis via Acylase I (Reverse Hydrolysis)

This protocol utilizes Acylase I to synthesize N-lauroyl-L-arginine, leveraging Le Chatelier’s principle via product precipitation 3.

  • Solvent Engineering: Prepare a solvent system comprising 85% glycerol and 15% 100 mM phosphate buffer (v/v). Adjust to pH 7.5.

    • Causality: Water is strictly required to maintain the hydration shell and conformational flexibility of Acylase I. However, the high concentration of glycerol depresses the water activity ( aw​ ), shifting the thermodynamic equilibrium away from hydrolysis and toward condensation. pH 7.5 ensures the active site histidine residues are optimally protonated while maintaining the nucleophilicity of the L-arginine α -amine.

  • Substrate Loading: Dissolve L-arginine hydrochloride to a final concentration of 0.5 M, and add lauric acid to a concentration of 6.2 mM.

    • Causality: The massive stoichiometric excess of the amine nucleophile (approx. 80:1) establishes pseudo-first-order kinetics, heavily driving the equilibrium toward product formation.

  • Biocatalysis: Add 0.33% (w/v) Acylase I (from pig kidney). Incubate the reaction at 37°C under continuous magnetic stirring for 144 hours.

  • Validation & Isolation: Monitor the reaction visually. The synthesis is self-driving because the product, N-lauroyl-L-arginine, has low solubility in the glycerol-water matrix and will precipitate out. Filter the precipitate and wash with cold hexane to remove any unreacted lauric acid. Confirm purity via 1 H-NMR.

Protocol B: Chemoselective Synthesis via Amano Lipase AK (Aminolysis)

This two-step protocol achieves up to 97% yield by utilizing kinetic control in an organic solvent, followed by ester cleavage 4.

  • Reaction Setup: Dissolve equimolar amounts (e.g., 50 mM) of methyl palmitate and glycine methyl ester in tert-butyl alcohol.

    • Causality:tert-Butyl alcohol is selected because its bulky, sterically hindered nature prevents it from acting as a competing nucleophile (unlike primary alcohols like methanol or ethanol). It effectively solvates both the highly non-polar fatty acid ester and the polar amino acid ester without stripping the essential hydration shell from the lipase.

  • Enzyme Addition: Add Amano Lipase AK (Pseudomonas fluorescens) to the mixture. Incubate at 40°C with orbital shaking.

    • Causality: 40°C is the optimal thermal stability point for this specific bacterial lipase. Amano Lipase AK is strictly chosen over Novozym 435 because its active site geometry prevents the secondary acylation of the product, ensuring zero dipeptide formation 5.

  • Monitoring: Track the disappearance of methyl palmitate via GC-MS. The reaction typically reaches >95% conversion within 24 to 48 hours.

  • Downstream Processing (Hydrolysis): Filter out the immobilized lipase. To convert the resulting N-palmitoyl glycine methyl ester to the free acid, perform a mild alkaline saponification (using dilute NaOH) or utilize a secondary, highly specific esterase.

Workflow Step1 1. Amidation Reaction Methyl Palmitate + Glycine Ester in tert-Butyl Alcohol Step2 2. Biocatalyst Addition Amano Lipase AK (40°C) Step1->Step2 Step3 3. Filtration & Purification Isolate N-Acyl Amino Acid Ester Step2->Step3 97% Conversion (Kinetic Control) Step4 4. Hydrolysis Enzymatic or Mild Alkaline Saponification Step3->Step4 Step5 5. Final Product Pure N-Acyl Amino Acid Step4->Step5 Cleavage of Ester Group

Experimental workflow for the two-step lipase-catalyzed synthesis of N-acyl amino acids.

References

  • Perspectives of aminoacylases in biocatalytic synthesis of N‑acyl‑amino acids surfactants. Applied Microbiology and Biotechnology (2024).[Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry / RSC Publishing (2026).[Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem / PubMed (2024).[Link]

  • Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society / ResearchGate (2002).[Link]

Sources

Foundational

Advanced Chemical and Biocatalytic Synthesis Routes for N-Acyl Amino Acid Surfactants

Executive Summary N-acyl amino acid surfactants (NAAS) represent a premium class of anionic amphiphiles characterized by their exceptional biocompatibility, mildness, and rapid biodegradability[1]. Comprising a hydrophob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acyl amino acid surfactants (NAAS) represent a premium class of anionic amphiphiles characterized by their exceptional biocompatibility, mildness, and rapid biodegradability[1]. Comprising a hydrophobic fatty acid tail linked via an amide bond to a hydrophilic amino acid headgroup, these molecules are critical components in modern drug delivery systems, pharmaceutical formulations, and personal care products[2]. However, the synthesis of these molecules presents significant thermodynamic and kinetic challenges. This technical guide systematically deconstructs the two primary synthetic paradigms: the industrially dominant Schotten-Baumann condensation and the emerging, environmentally sustainable biocatalytic pathways[1][3].

The Schotten-Baumann Condensation: The Industrial Standard

The Schotten-Baumann reaction remains the industrial workhorse for NAAS production due to its high throughput and scalability[1]. It involves the nucleophilic acyl substitution of a fatty acid chloride with an amino acid in an aqueous alkaline medium[4].

Mechanistic Causality & Process Dynamics

The reaction is governed by a delicate kinetic competition between the desired amidation (attack of the amine on the acyl chloride) and the undesired hydrolysis (attack of the hydroxide ion on the acyl chloride to form a fatty acid soap)[5].

  • pH Control (pH 10–12): The amino group must be deprotonated to act as a potent nucleophile. Since the pKa of most amino acid α -amino groups is approximately 9–10, maintaining a pH of 10–12 ensures the amine is available for the reaction[4]. Exceeding pH 12 exponentially increases the rate of acyl chloride hydrolysis, destroying the starting material.

  • Temperature Control (10–15 °C): The amidation reaction is highly exothermic. Lower temperatures kinetically suppress the competing hydrolysis reaction, maximizing the yield of the target surfactant while preventing thermal degradation[4].

Protocol 1: Self-Validating Schotten-Baumann Synthesis

This protocol incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring batch-to-batch reproducibility.

  • Substrate Preparation: Dissolve 1.0 molar equivalent of the target amino acid (e.g., L-glutamic acid or sarcosine) in a 20% w/v aqueous NaOH solution.

    • Validation (IPC 1): Ensure complete dissolution; the solution must be optically clear. Adjust the baseline pH to 11.0.

  • Thermal Equilibration: Chill the reactor to 10–15 °C using a jacketed cooling system[4].

  • Dual-Feed Addition: Simultaneously add 1.0 to 1.03 molar equivalents of fatty acid chloride (e.g., lauroyl chloride) and 30% NaOH dropwise under high-shear stirring[4].

    • Validation (IPC 2): Continuous pH monitoring is critical. The NaOH feed rate must be slaved to the pH meter to maintain a strict pH of 10.5–11.5. A drop in pH indicates HCl accumulation (a byproduct of amidation), which will protonate the amine and stall the reaction.

  • Maturation: Post-addition, stir the mixture for 1 hour at 20 °C to ensure complete conversion of the acyl chloride.

  • Acidification & Recovery: Lower the pH to 2.0–3.0 using concentrated HCl. The N-acyl amino acid will protonate and precipitate, separating from the aqueous NaCl byproduct phase[1].

SB_Process A Amino Acid + NaOH (Aqueous Solution) C Condensation Reaction (10-15°C, pH 10-12) A->C B Fatty Acid Chloride (Acyl Donor) B->C E Crude N-Acyl Amino Acid Salt (+ NaCl + Soap) C->E D Continuous NaOH Addition (pH Maintenance) D->C Buffering F Acidification (HCl) (pH 2-3) E->F G Phase Separation & Crystallization F->G H Pure N-Acyl Amino Acid G->H

Workflow of the Schotten-Baumann condensation for N-acyl amino acid surfactant synthesis.

Biocatalytic Synthesis: The Green Paradigm

While highly effective, the Schotten-Baumann route relies on acyl chlorides—typically synthesized using hazardous phosgene chemistry—and generates stoichiometric amounts of inorganic salts[3][6]. Biocatalytic synthesis utilizing specific enzymes offers a sustainable alternative by utilizing free fatty acids or methyl esters directly[2][3].

Mechanistic Causality & Process Dynamics

Enzymes such as aminoacylases and lipases (e.g., Candida antarctica lipase B) naturally catalyze the hydrolysis of amide and peptide bonds in aqueous environments[2][6]. To reverse this thermodynamic preference and drive amidation (reverse hydrolysis), the water activity ( aw​ ) of the system must be strictly minimized[6]. This is achieved by using non-aqueous media (e.g., organic solvents, deep eutectic solvents, or solvent-free systems) and continuously removing the water byproduct to shift the equilibrium via Le Chatelier's principle[7].

Protocol 2: Self-Validating Enzymatic Reverse Hydrolysis
  • Reactant Mixing: Combine equimolar amounts of free fatty acid (e.g., myristic acid) and the target amino acid in a suitable co-solvent system (e.g., glycerol/water mixtures or a deep eutectic solvent) to ensure mutual solubility[1][6].

  • Enzyme Addition: Introduce the immobilized enzyme (typically 5–10% w/w of immobilized lipase or a specific aminoacylase)[2][3].

  • Thermodynamic Shifting: Heat the reactor to 60–70 °C under a mild vacuum (e.g., 200 mbar) or in the presence of activated molecular sieves[2].

    • Validation (IPC 1): Continuously monitor water activity ( aw​ ). It must remain below 0.1 to prevent equilibrium stalling and suppress hydrolysis.

  • Reaction Monitoring: Track the conversion via HPLC. The reaction typically requires 24–48 hours to reach >80% conversion due to mass transfer limitations in viscous media[2].

    • Validation (IPC 2): Amine value titration should confirm the disappearance of the free amino acid substrate.

  • Enzyme Recovery: Filter the reaction mixture while hot to recover the immobilized biocatalyst for subsequent synthetic cycles.

Enzymatic_Process A Fatty Acid / Ester (Acyl Donor) D Reverse Hydrolysis / Aminolysis (Low Water Activity, 60-70°C) A->D B Amino Acid (Acyl Acceptor) B->D C Immobilized Enzyme (Lipase / Aminoacylase) C->D Catalysis F Enzyme Filtration & Recycling D->F E Water Removal (Molecular Sieves / Vacuum) E->D H2O Shift F->C Recycle G Purified Bio-Surfactant F->G

Biocatalytic pathway for N-acyl amino acid synthesis via reverse hydrolysis.

Quantitative Comparative Analysis

The selection of a synthesis route depends heavily on the scale of production, environmental targets, and purity requirements. The table below summarizes the critical quantitative metrics distinguishing the two primary methodologies.

ParameterSchotten-Baumann (Chemical)Enzymatic (Biocatalytic)
Typical Yield 85% – 95%[1]40% – 80% (Enzyme dependent)[2][6]
Reaction Temperature 10 – 15 °C[4]60 – 70 °C[2]
Reaction Time 1 – 3 Hours24 – 48 Hours[2]
Primary Byproducts NaCl, Fatty Acid Soaps[1][4]Water, Trace unreacted substrates[1]
Acyl Donor Fatty Acid Chloride[4]Free Fatty Acid / Methyl Ester[2]
Environmental Impact High (Phosgene precursors, Salt waste)[3]Low (Green solvents, Renewable)[1][3]

Downstream Processing and Purity Considerations

The final purity of NAAS is critical for pharmaceutical and cosmetic applications. In chemical synthesis, the primary impurities are unreacted fatty acids (soaps) and inorganic salts[1]. Acidification to pH 2.0–3.0 forces the NAAS into its protonated, water-insoluble free-acid form, allowing for phase separation or filtration[1]. Subsequent recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol/water mixtures) yields high-purity (>98%) material.

In enzymatic routes, the absence of inorganic salts simplifies downstream processing, though unreacted fatty acids must still be separated using selective solvent extraction or chromatographic techniques[1][3].

Conclusion

The synthesis of N-acyl amino acid surfactants is undergoing a paradigm shift. While the Schotten-Baumann condensation remains the undisputed leader in industrial throughput and cost-efficiency, its environmental footprint necessitates stringent process controls and hazardous material handling[1][4]. Conversely, biocatalytic routes represent the vanguard of green chemistry, eliminating phosgene dependencies and salt waste, albeit currently limited by reaction kinetics and enzyme costs[3][6]. Future advancements in enzyme engineering, deep eutectic solvent utilization, and continuous-flow biocatalysis will likely bridge this gap, establishing a new standard for sustainable surfactant manufacturing.

References

  • [1] Title: Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review | Source: researchgate.net | 1

  • [2] Title: Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review | Source: academie-sciences.fr | 2

  • [3] Title: Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants | Source: nih.gov | 3

  • [6] Title: Perspectives of aminoacylases in biocatalytic synthesis of N‐acyl‐amino acids surfactants | Source: d-nb.info | 6

  • [7] Title: Development of amino acid-based surfactants: from synthesis to applications | Source: chalmers.se |7

  • [5] Title: Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants (Methodology) | Source: nih.gov | 5

  • [4] Title: Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts | Source: google.com (Patents) | 4

Sources

Protocols & Analytical Methods

Method

Chiral Separation of (2R)-2-(3-phenylpropanamido)propanoic acid by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (2R)-2-(3-phenylpropanamido)propanoic acid and its (2S)-enantiomer. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (2R)-2-(3-phenylpropanamido)propanoic acid and its (2S)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase (CSP), specifically cellulose tris(3,5-dimethylphenylcarbamate), which is known for its broad enantioselectivity for a wide range of chiral compounds, including N-acyl amino acids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for the separation, a step-by-step experimental protocol, and a discussion on method development and optimization.

Introduction

The stereoisomeric composition of pharmaceutically active compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (2R)-2-(3-phenylpropanamido)propanoic acid, an N-acyl derivative of D-alanine, and its L-enantiomer are important chiral building blocks in organic synthesis and drug discovery. Consequently, the development of a reliable and efficient analytical method to separate and quantify these enantiomers is of paramount importance for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for the enantioselective analysis of chiral molecules.[1] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be highly effective for a broad range of chiral separations due to their complex three-dimensional structures that allow for multiple chiral recognition interactions.[2][3] This application note focuses on the use of a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, such as the commercially available Lux® Cellulose-1 or CHIRALCEL® OD-H columns, for the successful resolution of the enantiomers of 2-(3-phenylpropanamido)propanoic acid.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The enantioselective separation on a cellulose tris(3,5-dimethylphenylcarbamate) CSP is achieved through a combination of stereospecific interactions between the chiral analyte and the chiral selector. The helical structure of the cellulose polymer creates chiral grooves and cavities where the analyte can interact.[2][4] The primary interaction mechanisms include:

  • Hydrogen Bonding: The carbamate linkages in the chiral selector can act as both hydrogen bond donors and acceptors, interacting with the amide and carboxylic acid functionalities of the analyte.

  • π-π Interactions: The phenyl groups of the analyte and the dimethylphenyl groups of the chiral selector can engage in π-π stacking interactions.

  • Dipole-Dipole Interactions: The polar carbamate groups contribute to dipole-dipole interactions.

  • Steric Interactions: The enantiomers of the analyte will fit differently into the chiral cavities of the CSP, leading to differences in retention times.

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation of (2R)-2-(3-phenylpropanamido)propanoic acid.

Materials and Instrumentation
Item Description
HPLC System An Agilent 1260 series HPLC unit or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
Chiral Column Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (Phenomenex, Torrance, CA, USA) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column.
Chemicals Racemic 2-(3-phenylpropanamido)propanoic acid, (2R)-2-(3-phenylpropanamido)propanoic acid standard, HPLC grade n-Hexane, HPLC grade 2-Propanol (IPA), and Trifluoroacetic acid (TFA).
Data Acquisition OpenLab software (Agilent) or equivalent chromatography data system.
Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in the ratio of 90:10:0.1 (v/v/v).

  • For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Standard Solution Preparation:

  • Prepare a stock solution of racemic 2-(3-phenylpropanamido)propanoic acid at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a stock solution of the (2R)-2-(3-phenylpropanamido)propanoic acid standard at a concentration of 1 mg/mL in the mobile phase.

  • For analysis, dilute the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

Parameter Condition
Column Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 15 minutes
Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase Preparation (n-Hexane/IPA/TFA) hplc_system HPLC System Equilibration prep_mp->hplc_system prep_std Standard Solution Preparation (Racemate & Enantiomer) injection Inject Sample (10 µL) prep_std->injection hplc_system->injection separation Chiral Separation (Lux Cellulose-1) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration report Generate Report (Resolution, Purity, etc.) integration->report

Caption: Experimental workflow for the chiral HPLC separation.

Method Development and Optimization Strategy

The development of a successful chiral separation method often requires a systematic approach to select the appropriate chiral stationary phase and optimize the mobile phase conditions.

Chiral Stationary Phase Selection

Polysaccharide-based CSPs are a go-to choice for the chiral screening of N-protected amino acids due to their proven broad applicability.[5] The cellulose tris(3,5-dimethylphenylcarbamate) selector (found in Lux Cellulose-1 and CHIRALCEL OD-H) was chosen based on its documented success in resolving a wide variety of acidic and neutral chiral compounds.[2][6] This CSP provides a combination of interaction sites that are well-suited for the structural features of 2-(3-phenylpropanamido)propanoic acid.

Mobile Phase Optimization

Normal Phase vs. Reversed-Phase:

Both normal-phase (typically alkane/alcohol mixtures) and reversed-phase (typically acetonitrile/water or methanol/water) modes can be effective for chiral separations on polysaccharide CSPs. For N-acyl amino acids, normal-phase chromatography often provides excellent selectivity. The use of a non-polar primary solvent (n-Hexane) and a polar modifier (2-Propanol) allows for fine-tuning of the retention and resolution.

Role of the Acidic Additive:

For acidic analytes such as the target compound, the addition of a small amount of a strong acid like Trifluoroacetic Acid (TFA) to the mobile phase is crucial.[7] The TFA serves to:

  • Suppress the ionization of the carboxylic acid group: This prevents peak tailing and improves peak shape.

  • Enhance interactions with the CSP: By maintaining the analyte in a neutral state, consistent interactions with the chiral stationary phase are promoted, leading to better resolution.

The concentration of the acidic additive is typically kept low (around 0.1%) to achieve the desired effect without damaging the column.

Expected Results and Discussion

Under the optimized conditions, a baseline separation of the two enantiomers of 2-(3-phenylpropanamido)propanoic acid is expected. The chromatogram should show two well-resolved, symmetrical peaks. The identity of the (2R)-enantiomer can be confirmed by injecting the corresponding standard.

Key Performance Parameters:

  • Resolution (Rs): A resolution value of greater than 1.5 is indicative of baseline separation.

  • Selectivity (α): This is the ratio of the retention factors of the two enantiomers and should be greater than 1 for a separation to be possible.

  • Theoretical Plates (N): This is a measure of column efficiency, and higher values indicate sharper peaks.

By integrating the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of a sample can be accurately determined.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the chiral separation of (2R)-2-(3-phenylpropanamido)propanoic acid and its enantiomer. The use of a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase in a normal-phase mobile phase containing an acidic additive ensures excellent resolution and peak shape. This method is suitable for routine quality control analysis in pharmaceutical and chemical research settings.

References

  • Phenomenex Inc. (n.d.). APPLICATION: Chiral Separation of Pharmaceutical Compounds in SFC Mode. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). APPLICATION: A Novel Screening Approach for the Chiral Separation of Pharmaceutical Compounds in SFC Mode. Retrieved from [Link]

  • Wang, J., & Wang, X. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Retrieved from [Link]

  • Matthijs, N., Maftouh, M., & Vander Heyden, Y. (2010). Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases.
  • HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Retrieved from [Link]

  • Scribd. (n.d.). Phenomenex LUX | PDF | Elution | Chromatography. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux HPLC Columns Tips for Care and Use. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Lämmerhofer, M., & Lindner, W. (2008). Cellulose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls. Chirality, 20(8), 900-909.
  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex Inc. Retrieved from [Link]

  • Kalíková, K., Giebultowicz, J., & Tesařová, E. (2018). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC.
  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Armstrong, D. W. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]

  • MZ-Analysentechnik GmbH. (n.d.). Chiral FAQs. Retrieved from [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles.

Sources

Application

Advanced LC-MS/MS Analytical Protocol for the Quantification of (2R)-2-(3-Phenylpropanamido)propanoic Acid Impurities

Executive Summary & Analytical Context (2R)-2-(3-phenylpropanamido)propanoic acid (N-hydrocinnamoyl-D-alanine, CAS: 1308958-74-8) is a specific N-acyl amino acid (NAA) that frequently emerges as a critical trace impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

(2R)-2-(3-phenylpropanamido)propanoic acid (N-hydrocinnamoyl-D-alanine, CAS: 1308958-74-8) is a specific N-acyl amino acid (NAA) that frequently emerges as a critical trace impurity during the solid-phase peptide synthesis (SPPS) of peptidomimetic APIs. Its presence is typically the result of chiral inversion (epimerization) or misacylation events. Because enantiomeric impurities can exhibit drastically different pharmacokinetic and toxicological profiles, regulatory frameworks demand highly selective and sensitive quantification methods.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, resolve, and quantify this specific (2R)-impurity from bulk API matrices, adhering strictly to the ICH M10 bioanalytical method validation guidelines[1].

Scientific Principles & Causality

Ionization and Fragmentation Strategy

The structural topology of (2R)-2-(3-phenylpropanamido)propanoic acid features a terminal carboxylic acid and an internal amide bond. While positive electrospray ionization (ESI+) can protonate the amide nitrogen, negative electrospray ionization (ESI-) is vastly superior for N-acyl amino acids[2]. By adjusting the mobile phase to a near-neutral pH (6.8), the carboxylic acid moiety readily deprotonates, yielding a highly stable [M−H]− precursor ion at m/z 220.1.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The primary cleavage occurs at the amide bond. Because the charge is retained on the carboxylate-containing fragment, this yields a deprotonated D-alanine product ion at m/z 88.0. A secondary neutral loss of CO2​ (decarboxylation) yields a qualifier ion at m/z 176.1. This specific fragmentation behavior is a hallmark of endogenous and synthetic N-acyl amino acids[3].

Chromatographic Causality

Reversed-phase C18 chromatography cannot resolve the (2R)-impurity from its (2S)-eutomer (N-hydrocinnamoyl-L-alanine). To prevent overestimation of the impurity, a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) is utilized. The mobile phase utilizes ammonium acetate to maintain the deprotonated state of the analyte while providing the volatile buffering capacity required for optimal MS compatibility.

LCMS_Workflow Sample Sample Prep (SPE & IS Spiking) LC Chiral UHPLC (Enantiomeric Separation) Sample->LC ESI ESI (-) Ionization [M-H]- m/z 220.1 LC->ESI CID CID Fragmentation Amide Cleavage ESI->CID Detection MRM Detection m/z 220.1 -> 88.0 CID->Detection

Fig 1. LC-MS/MS analytical workflow for N-hydrocinnamoyl-D-alanine quantification.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, this protocol utilizes an isotopically labeled internal standard (IS), (2R)-2-(3-phenylpropanamido)propanoic acid-d5. By spiking the IS into the sample prior to any extraction steps, any volumetric losses or matrix-induced ion suppression effects are mathematically normalized during data processing.

Sample Preparation (Solid-Phase Extraction)
  • IS Spiking: Aliquot 100 µL of the API solution (10 mg/mL in aqueous buffer) into a clean 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of the IS working solution (100 ng/mL).

  • Acidification: Dilute with 400 µL of 1% aqueous formic acid. Causality: Acidification neutralizes the carboxylate group, increasing the analyte's hydrophobicity and ensuring quantitative retention on the reversed-phase polymeric sorbent.

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of HPLC water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to elute highly polar matrix interferents.

  • Elution: Elute the target impurity and IS with 1 mL of 100% methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A, vortex for 30 seconds, and transfer to a UHPLC vial.

Chromatographic Conditions
  • Column: Chiralpak ZWIX(+) (150 mm × 3.0 mm, 3 µm).

  • Mobile Phase A: 25 mM Ammonium Acetate in Water (pH adjusted to 6.8 with dilute ammonia).

  • Mobile Phase B: Methanol / Acetonitrile (80:20, v/v).

  • Gradient Program: 0–2 min (10% B), 2–7 min (linear ramp to 90% B), 7–9 min (hold at 90% B), 9–9.1 min (return to 10% B), 9.1–12 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters

The mass spectrometer (e.g., Waters Xevo TQ-XS or Thermo TSQ Altis) is operated in Negative ESI Multiple Reaction Monitoring (MRM) mode.

Fragmentation Precursor Precursor Ion [M-H]- m/z 220.1 N-hydrocinnamoyl-D-alanine CID Collision-Induced Dissociation (Argon Gas, CE: 18 eV) Precursor->CID Frag1 Quantifier Ion m/z 88.0 [D-Alanine - H]- CID->Frag1 Amide Cleavage Frag2 Qualifier Ion m/z 176.1 [M-H - CO2]- CID->Frag2 Decarboxylation

Fig 2. Collision-induced dissociation (CID) fragmentation pathway and MRM transitions.

Data Presentation & Method Validation

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
(2R)-Impurity 220.188.0502518Quantifier
(2R)-Impurity 220.1176.1502512Qualifier
IS (d5-analog) 225.188.0502518IS Quantifier
Table 2: ICH M10 Compliance & Validation Parameters

To ensure regulatory compliance for drug quantification[1], the method must be validated against the following parameters. The use of LC-MS/MS for trace N-acyl amino acid quantification typically yields robust linearity and recovery metrics[2][3].

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance
Linearity Range R2≥0.990 0.5 ng/mL to 500 ng/mL ( R2>0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) 100.5 ng/mL (Accuracy: 80-120%)
Intra-day Precision (CV%) 15% ( 20% at LLOQ)< 6.5% across all QC levels
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)Within ± 8.0%
Matrix Effect (IS Normalized) CV 15% between lots95% - 105% (Negligible suppression)
Extraction Recovery Consistent across Low, Mid, High QCs> 85% (Consistent within 5% CV)

References

  • ICH M10 on bioanalytical method validation - Scientific guideline | europa.eu | 1

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library | acs.org | 2

  • Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor | nih.gov | 3

Sources

Method

Development and Validation of a Quantitative LC-MS/MS Assay for (2R)-2-(3-phenylpropanamido)propanoic acid

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetic (PK) Bioanalysis in Human Plasma Executive Summary & Assay Rationale The quantification of small-mole...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: Pharmacokinetic (PK) Bioanalysis in Human Plasma

Executive Summary & Assay Rationale

The quantification of small-molecule peptidomimetics and amino acid derivatives in biological matrices requires highly selective and sensitive analytical methodologies. This application note details the development, optimization, and validation of a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for (2R)-2-(3-phenylpropanamido)propanoic acid (also known as N-(3-phenylpropanoyl)-D-alanine).

By leveraging Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with sub-2-micron UHPLC chromatography, this protocol eliminates phospholipid-induced matrix effects. Furthermore, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) establishes a self-validating system that dynamically corrects for variations in extraction recovery and ionization efficiency, ensuring full compliance with global regulatory standards[1].

Causality in Method Design: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that robust bioanalytical methods are not built on trial and error, but on the physicochemical exploitation of the analyte.

Analyte Profiling & Ionization Strategy

The target analyte ( C12​H15​NO3​ , MW: 221.25 g/mol ) features a terminal carboxylic acid (predicted pKa​≈3.8 ) and an amide linkage. While the carboxylic acid suggests negative electrospray ionization (ESI-), the amide bond provides an excellent protonation site for positive mode ESI (ESI+) . ESI+ is selected because it yields a highly stable and abundant product ion at m/z 133.1 (the phenylpropionylium cation) following the collision-induced cleavage of the amide bond. This specific fragmentation pathway provides superior signal-to-noise (S/N) ratios compared to negative mode.

Extraction Causality: Why MAX SPE?

Protein precipitation (PPT) is fast but leaves high concentrations of endogenous glycerophospholipids in the extract, which compete for charge in the ESI source and cause severe ion suppression. To build a self-validating, interference-free assay, we utilize Mixed-Mode Anion Exchange (MAX) SPE .

  • The Mechanism: By buffering the plasma sample to pH 7.0, the analyte's carboxylic acid is fully deprotonated. It binds to the MAX resin via strong electrostatic interactions.

  • The Cleanup: Washing the resin with 100% methanol removes neutral lipids and basic phospholipids.

  • The Elution: Eluting with 2% formic acid in methanol neutralizes the analyte's carboxylic acid, disrupting the ionic bond and releasing a highly purified fraction.

The Self-Validating Internal Standard

To ensure the assay is self-validating across diverse patient matrices, a deuterated analog—(2R)-2-(3-(phenyl-d5)propanamido)propanoic acid —is used as the SIL-IS. Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences the exact same transient ion suppression. This mathematical normalization ensures the IS-normalized matrix factor remains strictly within regulatory limits[2].

SPE_Workflow A 1. Plasma Sample + SIL-IS B 2. MAX SPE Extraction A->B C 3. UHPLC Separation B->C D 4. ESI-MS/MS Detection C->D E 5. Data Quantification D->E

Fig 1. End-to-end bioanalytical workflow for (2R)-2-(3-phenylpropanamido)propanoic acid quantification.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in MS-grade Acetonitrile.

  • Wash Buffer: 50 mM Ammonium Acetate (pH 7.0).

  • Elution Solvent: 2% Formic Acid in Methanol.

Step-by-Step Solid Phase Extraction (SPE)

Note: This protocol utilizes a 96-well MAX SPE plate (30 mg/well) to support high-throughput clinical analysis.

  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (500 ng/mL) to all wells (except double blanks). Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of Wash Buffer (pH 7.0) to each well to ensure the analyte is deprotonated. Mix thoroughly.

  • Conditioning: Condition the MAX SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply a gentle vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Wash Step 1 (Aqueous): Wash with 1 mL of Wash Buffer to remove water-soluble endogenous proteins.

  • Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte and SIL-IS into a clean collection plate using 2 x 250 µL of Elution Solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of MPA:MPB (80:20, v/v).

LC-MS/MS Acquisition Parameters

Table 1: Mass Spectrometry (MRM) Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
Target Analyte 222.1 133.1 60 15 Quantifier
Target Analyte 222.1 105.1 60 25 Qualifier

| SIL-IS (d5) | 227.1 | 138.1 | 60 | 15 | Internal Standard |

Table 2: UHPLC Gradient Conditions Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C.

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.40 95 5
0.50 0.40 95 5
2.50 0.40 10 90
3.00 0.40 10 90
3.10 0.40 95 5

| 4.00 | 0.40 | 95 | 5 |

Regulatory Method Validation Framework

To ensure the assay is fit for its intended purpose in regulatory submissions, it must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [3] and the FDA Guidance for Industry [2].

Validation_Logic Core ICH M10 / FDA Validation Framework Lin Linearity & LLOQ (R² ≥ 0.99, ±20% LLOQ) Core->Lin Acc Accuracy & Precision (±15% bias/CV) Core->Acc Mat Matrix Effect (IS-Normalized CV ≤ 15%) Core->Mat Stab Stability (Benchtop, F/T, Autosampler) Core->Stab

Fig 2. Core validation parameters and acceptance criteria per ICH M10 guidelines.

Validation Acceptance Criteria

A self-validating analytical batch requires the inclusion of Calibration Standards (CS) and Quality Control (QC) samples. The following table summarizes the strict acceptance criteria necessary to prove the method's trustworthiness.

Table 3: Summary of Validation Acceptance Criteria | Validation Parameter | Experimental Design | ICH M10 / FDA Acceptance Criteria | | :--- | :--- | :--- | | Linearity | 8-point calibration curve (e.g., 1 to 1000 ng/mL). | R2≥0.99 . Standards must be within ±15% of nominal ( ±20% for LLOQ)[1]. | | Accuracy & Precision | 5 replicates at 4 QC levels (LLOQ, Low, Mid, High) over 3 runs. | Intra- and inter-run %Bias and %CV must not exceed 15% (20% for LLOQ)[2]. | | Matrix Effect | Post-extraction spike in 6 independent lots of human plasma. | The IS-normalized Matrix Factor coefficient of variation (CV) must be ≤15% [2]. | | Stability | Benchtop, Freeze/Thaw (3 cycles), and Autosampler stability. | Mean concentration must remain within ±15% of the nominal value[1]. |

By strictly adhering to these parameters, researchers guarantee that the quantification of (2R)-2-(3-phenylpropanamido)propanoic acid is scientifically sound, reproducible, and ready for the rigors of global drug development[3].

References

  • [1] Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

  • [3] Title: ICH M10 guideline on bioanalytical method validation and study sample analysis. Source: Bioanalysis Zone. URL:[Link]

Sources

Application

LC-MS/MS for the diagnosis of organic acidemias

An In-Depth Technical Guide to LC-MS/MS for the Diagnosis of Organic Acidemias Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the application of Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to LC-MS/MS for the Diagnosis of Organic Acidemias

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in the diagnosis of organic acidemias. It is intended for researchers, clinical scientists, and professionals in drug development who are involved in the screening, diagnosis, and monitoring of these inherited metabolic disorders.

The Clinical Imperative for Advanced Organic Acidemia Diagnostics

Organic acidemias are a group of rare, inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids.[1][2] These conditions result from defects in the catabolic pathways of amino acids, fatty acids, and carbohydrates.[1] The buildup of these organic acids and their conjugates can lead to severe and life-threatening metabolic crises, including acidosis, hypoglycemia, and hyperammonemia, often resulting in neurological damage or death if not diagnosed and treated promptly.[1]

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the cornerstone for urinary organic acid analysis.[3][4] However, GC-MS methods require complex and time-consuming sample preparation, including extraction and chemical derivatization, which can impact reproducibility.[4][5] The advent of LC-MS/MS has revolutionized the field, offering a powerful alternative that combines high sensitivity, specificity, and throughput.[6][7][8] This technology has become the benchmark for newborn screening programs worldwide, enabling the simultaneous detection of dozens of metabolic disorders from a single dried blood spot (DBS).[6][9][10][11]

The primary advantage of LC-MS/MS lies in its ability to quantify a broad panel of analytes, including both organic acids and acylcarnitines, with minimal sample preparation.[1][7][12] Acylcarnitines are carnitine esters that accumulate when specific acyl-CoA intermediates cannot be metabolized due to an enzyme deficiency.[13][14] Their profiles provide a crucial window into mitochondrial metabolism and are highly diagnostic for many organic acidemias and fatty acid oxidation defects.[13][14][15]

This document will detail the principles, workflows, and best practices for establishing a robust LC-MS/MS-based diagnostic system for organic acidemias.

The LC-MS/MS Analytical Workflow: A Self-Validating System

A successful diagnostic workflow is more than a series of steps; it is an integrated system designed for accuracy, reproducibility, and reliability. Each stage, from sample collection to data interpretation, contains checkpoints and validation measures to ensure the integrity of the final result.

LC-MS/MS Workflow for Organic Acidemia Diagnosis Figure 1. General LC-MS/MS Diagnostic Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Urine, Plasma, DBS) SampleStorage Sample Storage & Transport (Freeze at -20°C to -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation, IS Spiking, Derivatization) SampleStorage->SamplePrep LC_Separation LC Separation (Reversed-Phase Chromatography) SamplePrep->LC_Separation QC Quality Control SamplePrep->QC MS_Detection MS/MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Integration, Quantification) MS_Detection->DataProcessing DataReview Data Review & Interpretation (Comparison to Reference Ranges) DataProcessing->DataReview Report Result Reporting DataReview->Report QC->DataReview

Caption: A schematic of the complete workflow for organic acidemia diagnosis using LC-MS/MS.

Pre-Analytical Phase: Safeguarding Sample Integrity

The quality of the diagnostic result is fundamentally dependent on the quality of the specimen.

  • Sample Type : While urine is the traditional matrix for organic acid analysis due to the high concentration of metabolites, plasma, serum, and dried blood spots (DBS) are also routinely used, particularly for acylcarnitine profiling.[15][16] DBS are the standard for newborn screening due to the ease of collection and transport.[4][9]

  • Collection : Urine should be collected in a sterile, preservative-free container.[16] For quantitative analysis, a random urine sample is typically sufficient, with results normalized to creatinine concentration to account for variations in urine dilution.[17]

  • Storage and Stability : Samples should be frozen immediately after collection and stored at -20°C or, for long-term storage, at -80°C to prevent degradation of labile metabolites.[7][16] Shipping should be done on dry ice.[7]

Analytical Phase: From Sample to Signal

This phase encompasses the physical and chemical processing of the sample and its analysis by the LC-MS/MS instrument.

2.2.1. Sample Preparation: The Foundation of a Robust Assay

The goal of sample preparation is to extract the analytes of interest, remove interfering substances like proteins, and prepare the sample for injection into the LC-MS/MS system.

  • Internal Standards (IS) : The addition of stable isotope-labeled internal standards is critical for accurate quantification. These standards, which are chemically identical to the analytes but have a different mass, are added at the beginning of the sample preparation process. They co-elute with the target analyte and are used to correct for variations in extraction efficiency and matrix effects, thereby ensuring the accuracy and reproducibility of the measurement.[16]

  • Protein Precipitation : For plasma, serum, and reconstituted DBS, proteins must be removed as they can clog the analytical column and interfere with ionization. This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile, which denatures and precipitates the proteins.[4] Methanol is often preferred for its excellent extraction efficiency for a wide range of metabolites.[4]

  • Derivatization : While many acylcarnitines can be analyzed directly, organic acids often require derivatization to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency in the mass spectrometer.[4][18]

    • Butyl Esterification : A common method for acylcarnitine analysis involves derivatization to their butyl esters.[19]

    • 3-Nitrophenylhydrazine (3-NPH) : This reagent reacts with the carboxylic acid groups of organic acids, allowing for sensitive detection in negative-ion electrospray ionization (ESI) mode.[5][20] This method is advantageous as the reaction can proceed in an aqueous solution, simplifying the workflow.[4][20]

    • Phenylenediamine-based Derivatization : This approach introduces a readily ionizable group to carboxylic acids, significantly improving detection sensitivity for LC-MS/MS analysis in positive ESI mode.[21]

2.2.2. LC-MS/MS Analysis: Separation and Detection

Liquid chromatography separates the complex mixture of molecules in the prepared sample before they enter the mass spectrometer for detection and quantification.

  • Liquid Chromatography (LC) : Reversed-phase chromatography, using columns like a C18, is most commonly employed.[21] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization, is used to separate the analytes over a typical run time of 10-20 minutes.[1][22]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray ionization (ESI) is the standard technique used to generate charged ions from the analytes eluting from the LC column.[6] It is a "soft" ionization method that minimizes fragmentation of the parent molecule.

    • Detection Mode : The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.[21][23] In MRM, the first quadrupole (Q1) is set to select a specific precursor ion (the parent molecule of the analyte). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and reducing background noise.[7] For acylcarnitines, a common strategy is a precursor ion scan for m/z 85, which is a characteristic fragment of the butylated carnitine moiety.[19]

Post-Analytical Phase: Translating Data into Diagnosis
  • Data Processing : The raw data from the LC-MS/MS is processed using specialized software. This involves integrating the area under the chromatographic peak for each analyte and its corresponding internal standard. A calibration curve is used to calculate the concentration of each analyte in the sample.

  • Interpretation : The measured concentrations are compared to age-appropriate reference ranges.[24][25][26] An elevated concentration of one or more specific organic acids or acylcarnitines is indicative of a potential organic acidemia. For example, a significant elevation of propionylcarnitine (C3) is a key marker for propionic acidemia and methylmalonic acidemia.[14][19] Confirmatory testing, such as urine organic acid analysis by GC-MS or genetic testing, is often required to distinguish between disorders with similar biochemical profiles.[10]

Key Biomarkers and Their Clinical Significance

The diagnosis of a specific organic acidemia relies on identifying a characteristic pattern of elevated metabolites.

Organic AcidemiaKey Biomarkers (Elevated in Urine/Plasma)
Propionic Acidemia Propionylcarnitine (C3), 3-hydroxypropionate, methylcitrate
Methylmalonic Acidemia Propionylcarnitine (C3), methylmalonic acid, methylcitrate
Isovaleric Acidemia Isovalerylcarnitine (C5), isovalerylglycine
Glutaric Acidemia Type 1 Glutarylcarnitine (C5-DC), glutaric acid, 3-hydroxyglutaric acid
3-Methylcrotonyl-CoA Carboxylase Deficiency 3-Hydroxyisovalerylcarnitine (C5-OH), 3-methylcrotonylglycine
Maple Syrup Urine Disease (MSUD) Leucine, isoleucine, valine, allo-isoleucine

Table 1: A summary of common organic acidemias and their primary diagnostic biomarkers detectable by LC-MS/MS.[10][14][27]

Detailed Experimental Protocols

The following protocols are provided as a template and should be validated in-house by each laboratory.

Protocol 1: Quantitative Analysis of Acylcarnitines from Dried Blood Spots (DBS)

This protocol is foundational for newborn screening programs.

1. Reagents and Materials

  • Methanol with stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories).

  • 3N HCl in n-butanol (for derivatization).

  • Dried blood spot punches (3 mm).

  • 96-well microtiter plates.

  • Plate shaker and evaporator.

2. Procedure

  • Punch a 3 mm disc from the DBS into a 96-well plate. Include patient samples, calibrators, and quality control spots.

  • Add 100 µL of the methanolic internal standard solution to each well.

  • Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.

  • Transfer the methanol extract to a new 96-well plate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Add 50 µL of 3N HCl in n-butanol to each well to derivatize the acylcarnitines to their butyl esters.

  • Seal the plate and incubate at 65°C for 15 minutes.

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the dried residue in 100 µL of LC-MS/MS mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Seal the plate, vortex briefly, and inject 10-20 µL into the LC-MS/MS system.

Protocol 2: Quantitative Analysis of Organic Acids from Urine

This protocol uses a "dilute-and-shoot" approach, which is simple and high-throughput.

1. Reagents and Materials

  • Deionized water.

  • Internal standard solution containing stable isotope-labeled organic acids.

  • 96-well microtiter plates or autosampler vials.

2. Procedure

  • Thaw urine samples and vortex to mix. If the sample contains visible sediment, centrifuge at 2000 x g for 5 minutes.

  • In an autosampler vial or well of a 96-well plate, combine 10 µL of urine with 980 µL of deionized water and 10 µL of the internal standard mix.

  • Vortex thoroughly.

  • Inject 10 µL into the LC-MS/MS system.

  • Note: For methods requiring derivatization (e.g., with 3-NPH), an additional step would be required after dilution. For example, adding 3-NPH and a catalyst like EDC, followed by a short incubation before injection.[20]

Quality Assurance and Control: Ensuring Diagnostic Trustworthiness

A robust quality assurance (QA) and quality control (QC) program is non-negotiable in a clinical diagnostic setting.[28][29][30][31]

  • Calibrators and Controls : Each analytical run must include a set of calibrators (samples of known concentration) to generate a calibration curve for quantification. At least two levels of quality control materials (low and high concentrations) must also be run to verify the accuracy and precision of the assay.[32]

  • System Suitability : Before running patient samples, a system suitability test should be performed to ensure the LC-MS/MS instrument is performing optimally. This may involve injecting a standard mixture to check for retention time stability, peak shape, and signal intensity.[32]

  • Proficiency Testing : Laboratories should participate in external quality assurance (EQA) or proficiency testing (PT) programs. These programs provide blind samples for analysis and allow laboratories to compare their results to those of their peers, providing an objective measure of assay performance.

Biochemical_Pathway_Propionic_Acidemia Figure 2. Simplified Pathway in Propionic Acidemia Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA PropionylCarnitine Propionylcarnitine (C3) (Excreted) PropionylCoA->PropionylCarnitine  Alternative  Detoxification  Pathways Methylcitrate Methylcitrate (Excreted) PropionylCoA->Methylcitrate Hydroxypropionate 3-Hydroxypropionate (Excreted) PropionylCoA->Hydroxypropionate PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA D-Methylmalonyl-CoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Krebs Krebs Cycle SuccinylCoA->Krebs PCC->MethylmalonylCoA Block PCC->Block

Caption: Defect in Propionyl-CoA carboxylase leads to accumulation of Propionyl-CoA and its diagnostic metabolites.

Conclusion and Future Directions

LC-MS/MS has become an indispensable tool for the diagnosis of organic acidemias, offering rapid, sensitive, and comprehensive metabolic profiling.[6][33][34] Its integration into newborn screening has saved countless lives through early detection and intervention.[9][11]

Future developments will likely focus on further expanding the panel of detectable metabolites, increasing automation to reduce turnaround time, and integrating metabolomic data with genomic information for a more holistic approach to diagnosing and managing these complex disorders.[5][20][35][36] The continued evolution of LC-MS technology promises even greater sensitivity and resolution, enabling the discovery of new biomarkers and a deeper understanding of the pathophysiology of inborn errors of metabolism.

References

  • Chace, D. H., Kalas, T. A., & Naylor, E. W. (2003). Automated tandem mass spectrometry for mass newborn screening for disorders in fatty acid, organic acid, and amino acid metabolism. PubMed.
  • Koek, W., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. PMC.
  • Creative Proteomics.
  • Dhillon, P., et al. (2021). Applications of quantitative metabolomics to revolutionize early diagnosis of inborn errors of metabolism in India. PMC.
  • Yoon, H. R. (2019). Screening newborns for metabolic disorders based on targeted metabolomics using tandem mass spectrometry.
  • Kirwan, J. A., et al. (2025). Quality Control and Validation Issues in LC-MS-Based Metabolomics. PubMed.
  • SP Brain. Organic Acid Urine LC-MS/MS Analytical Column.
  • Maeda, Y., et al. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia MDPI.
  • Al-Thihli, K., et al. (2022). Tandem mass spectrometry in screening for inborn errors of metabolism: comprehensive bibliometric analysis. PMC.
  • Zivak Technologies. (2021). Organic Acid Urine LC-MS/MS Analysis Kit User Manual.
  • Maeda, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Diagnostics.
  • Vockley, J. (2005). Neonatal Screening by Tandem Mass Spectrometry. NeoReviews.
  • Xu, F., et al. (2016). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Giacco, F., & Frisso, G. (2018). Metabolomics: a challenge for detecting and monitoring inborn errors of metabolism.
  • la Marca, G., et al. (2018). Expanded Newborn Screening Using Tandem Mass Spectrometry: Seven Years of Experience in Eastern Sicily. MDPI.
  • Kirwan, J. A., et al. (2020). Quality Assurance in Metabolomics and Metabolic Profiling.
  • SCIEX. (2022). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system.
  • Rashed, M. S., et al. (1994). Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias.
  • Creative Proteomics. Organic Acid Analysis Service | LC-MS and GC-MS.
  • Zivak Technologies. Organic Acids LC-MS/MS analysis kit.
  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC.
  • Kumar, P., et al. (2022).
  • Cieslar, G., et al. (2021). Novel LC-MS tools for diagnosing inborn errors of metabolism.
  • Thermo Fisher Scientific. Inborn Errors of Metabolism.
  • Kirwan, J. A., et al. (2025). Quality Assurance in Metabolomics and Metabolic Profiling. PubMed.
  • Kumps, A., et al. (2024). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI.
  • Maeda, Y., et al. (2021).
  • Parimoo, B., et al. (2016).
  • MetBioNet. (2015). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Waters Corporation. A UPLC/MS Approach for the Diagnosis of Inborn Errors of Metabolism.
  • Keyfi, F., et al. (2017).
  • Imtakt. Organic Acid Analysis Column for LC-MS.
  • Maeda, Y., et al. (2021).
  • Thermo Fisher Scientific. (2023). Best Practices for Quality Assurance and Quality Control in Metabolomics. AnalyteGuru.
  • Buchanan, D. N., et al. (1980). Determination of organic acids in biological fluids by ion chromatography: Plasma lactate and pyruvate and urinary vanillylmandelic acid.
  • Keyfi, F., et al. (2017).
  • Beger, R. D., et al. (2022). Metabolomics 2022 Workshop Report: State of QA/QC Best Practices in LC-MS. CORE.
  • Janečková, H., et al. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. PubMed.
  • Keyfi, F., et al. (2017).
  • MLabs. (2022).
  • Janečková, H., et al. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Semantic Scholar.
  • Zivak Technologies. Organic Acid Urine LC-MS/MS Analysis Kit.
  • Shimadzu. (2021).
  • Maeda, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2R)-2-(3-phenylpropanamido)propanoic Acid Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in peptide-like amide bond formations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in peptide-like amide bond formations. The synthesis of (2R)-2-(3-phenylpropanamido)propanoic acid (also known as N-hydrocinnamoyl-D-alanine) involves the coupling of 3-phenylpropanoic acid (hydrocinnamic acid) with D-alanine.

While seemingly straightforward, this reaction is notoriously susceptible to low yields due to poor nucleophile solubility, competitive side reactions, and reagent degradation. This guide provides a deep dive into the causality of these failures and offers field-proven, self-validating protocols to ensure high-yield, enantiopure synthesis.

Mechanistic Workflow

To troubleshoot effectively, we must first understand the molecular choreography of the activation and coupling phases. We strongly recommend using an EDC/HOBt coupling strategy over direct carbodiimide (DCC) usage to prevent the formation of unreactive byproducts[1][2].

Mechanism A Hydrocinnamic Acid C O-Acylisourea Intermediate (Highly Reactive) A->C + EDC B EDC (Coupling Agent) B->C E OBt-Active Ester (Stable & Reactive) C->E + HOBt D HOBt D->E G Amide Intermediate E->G + Amine F D-Alanine Methyl Ester F->G I (2R)-2-(3-phenylpropanamido) propanoic acid G->I Deprotection H LiOH Hydrolysis

Mechanistic pathway of EDC/HOBt-mediated coupling for (2R)-2-(3-phenylpropanamido)propanoic acid.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am attempting a direct coupling of hydrocinnamic acid and D-alanine using EDC, but my yield is <10%. Why is the reaction failing? A1: The root cause is the zwitterionic nature of free D-alanine. In organic solvents like DCM or DMF, free amino acids are highly insoluble and exist predominantly as unreactive zwitterions (the amine is protonated as -NH3+). Solution: Do not use free D-alanine. Instead, use D-alanine methyl ester hydrochloride . You must add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt in situ, thereby liberating the nucleophilic free amine[1]. After coupling, the methyl ester is easily removed via mild basic hydrolysis.

Q2: My TLC shows three distinct spots after adding EDC to hydrocinnamic acid. What is happening? A2: You are observing the formation of the desired O-acylisourea, unreacted starting material, and a dead-end byproduct known as an N-acylurea[2]. If the O-acylisourea intermediate is not immediately intercepted by an amine, it undergoes a spontaneous intramolecular rearrangement to form a stable, unreactive N-acylurea. Solution: Introduce HOBt (Hydroxybenzotriazole) to the reaction. HOBt rapidly traps the O-acylisourea to form an OBt-active ester, which is highly reactive toward amines but completely immune to the N-acylurea rearrangement[1][3].

Q3: My LC-MS shows massive amounts of unreacted hydrocinnamic acid, even though I added 1.5 equivalents of EDC. Is my coupling agent defective? A3: Most likely, yes. EDC·HCl is highly hygroscopic. If your reagent bottle has been exposed to atmospheric moisture, the water will rapidly hydrolyze the highly reactive O-acylisourea intermediate back into the starting carboxylic acid[1][4]. Solution: Always use fresh, properly stored EDC·HCl (kept at -20°C in a desiccator). Ensure your DMF or DCM is strictly anhydrous.

Q4: How do I ensure the stereocenter at the (2R) position (D-alanine) does not epimerize during the reaction? A4: Epimerization (racemization) occurs via the formation of an oxazolone intermediate, which is promoted by excess base and high temperatures. Solution: The addition of HOBt significantly suppresses oxazolone formation[1]. Furthermore, you must perform the activation step at 0°C and strictly limit the amount of DIPEA to exactly what is needed to neutralize the amine hydrochloride salt (usually 2.5 to 3.0 equivalents total).

Quantitative Comparison of Coupling Strategies

To optimize your synthesis, compare the standard coupling systems below. For this specific molecule, EDC/HOBt offers the best balance of yield, stereochemical integrity, and ease of purification.

Coupling SystemTypical YieldEpimerization RiskPrimary ByproductByproduct Removal Strategy
EDC / HOBt 85 - 95%LowWater-soluble ureaSimple acidic/basic aqueous wash[1][5]
HATU / DIPEA 90 - 98%ModerateTetramethylureaRepeated aqueous LiCl washes
DCC / DMAP 60 - 75%HighDicyclohexylurea (DCU)Filtration (often incomplete)
Mixed Anhydride 70 - 85%LowIsobutyl alcoholEvaporation under reduced pressure

Diagnostics & Decision Tree

Use the following logical flowchart to diagnose low yields in your amidation workflow.

Troubleshooting Start Low Yield Detected Q1 Are starting materials consumed? (TLC/LC-MS) Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Multiple spots/peaks observed? Yes1->Q2 Q3 Is amine soluble? No1->Q3 Sol1 Check for N-acylurea. Increase HOBt/Use fresh EDC. Q2->Sol1 Yes Sol2 Product lost in workup. Check aqueous layer pH. Q2->Sol2 No Sol3 Use D-Ala-OMe•HCl + DIPEA in DMF/DCM. Q3->Sol3 No Sol4 Check water content. Dry solvents/reagents. Q3->Sol4 Yes

Decision tree for diagnosing and resolving low yield in amide coupling reactions.

Self-Validating Experimental Protocol

This two-step protocol ensures high yield by circumventing solubility issues and preventing side reactions. It features built-in validation checkpoints.

Step 1: Amide Coupling (Synthesis of Intermediate Ester)
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve hydrocinnamic acid (1.0 eq, 10 mmol) and HOBt (1.2 eq, 12 mmol) in anhydrous DMF (30 mL)[1].

  • Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (1.2 eq, 12 mmol) in one portion. Stir at 0°C for 30 minutes.

    • Validation Checkpoint: A small aliquot quenched in methanol and analyzed by LC-MS should show complete conversion to the OBt-ester (or methyl ester from the quench).

  • Coupling: Add D-alanine methyl ester hydrochloride (1.1 eq, 11 mmol) to the mixture, followed immediately by dropwise addition of DIPEA (3.0 eq, 30 mmol)[1][3].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine and EDC urea, saturated aqueous NaHCO3 (2 x 50 mL) to remove unreacted acid and HOBt, and brine (50 mL)[1][5]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Ester Hydrolysis (Deprotection)
  • Preparation: Dissolve the crude methyl ester intermediate in a 3:1 mixture of THF:H2O (40 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq, 20 mmol). Stir at room temperature for 2-3 hours.

    • Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM) should show the disappearance of the higher Rf ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Acidification & Extraction: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH ~2 using 1M HCl.

    • Critical Note: The product, (2R)-2-(3-phenylpropanamido)propanoic acid, will precipitate or form an oil.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the final pure product.

References

  • Ghosh, A. K., & Shahabi, D. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH). Available at:[Link]

  • ResearchGate Community. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.net. Available at:[Link]

  • Reddit r/Chempros. EDC-HOBt Amide coupling workup help. Reddit.com. Available at:[Link]

  • ResearchGate Community. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate.net. Available at:[Link]

Sources

Optimization

optimizing HPLC resolution for (2R)-2-(3-phenylpropanamido)propanoic acid enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bypass trial-and-error and provide a deterministic approach to resolving the enantiomers of (2R)-2-(3-phenylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bypass trial-and-error and provide a deterministic approach to resolving the enantiomers of (2R)-2-(3-phenylpropanamido)propanoic acid .

Chemically, this target is an N-acyl amino acid. Its structure presents specific chromatographic challenges and opportunities: a chiral center at the alpha-carbon, an amide linkage capable of strong hydrogen bonding, a phenyl ring for π−π interactions, and a free carboxylic acid group (pKa ~3.5). The protocols and troubleshooting steps below are engineered around these exact physicochemical properties.

Troubleshooting Workflow

HPLC_Optimization Start Poor Resolution (Rs < 1.5) N-Acyl Amino Acid CSP 1. CSP Selection Polysaccharide or Macrocyclic Start->CSP pH 2. Mobile Phase pH Is an acidic modifier present? CSP->pH AddTFA Add 0.1% TFA / Formic Acid (Suppress COOH Ionization) pH->AddTFA No / pH > 4.0 Modifier 3. Organic Modifier Screen EtOH/IPA or ACN pH->Modifier Yes / pH < 3.0 AddTFA->Modifier Temp 4. Temperature Optimization Lower T (15-20°C) Modifier->Temp Success Baseline Resolution Achieved (Rs ≥ 1.5) Temp->Success

Troubleshooting workflow for enantiomeric resolution of acidic chiral compounds.

Technical FAQs: Mechanistic Troubleshooting

Q1: Why am I observing severe peak tailing and no baseline resolution for my enantiomers? Causality: (2R)-2-(3-phenylpropanamido)propanoic acid contains a free carboxylic acid moiety. In unbuffered or neutral mobile phases, the compound exists in a state of partial ionization. This leads to dual retention mechanisms: chiral recognition by the stationary phase and non-specific, high-affinity ion-exchange interactions with residual silanols on the silica support. Solution: You must suppress the ionization of the carboxylic acid. Adding an acidic modifier ensures the analyte remains fully protonated, driving interaction strictly through the chiral selector. For acidic compounds, 0.1% (v/v) trifluoroacetic acid (TFA) is the industry standard ([1]). If using LC-MS, substitute TFA with 0.1% formic acid to prevent ion suppression.

Q2: Which Chiral Stationary Phase (CSP) chemistry provides the highest probability of success? Causality: Enantioseparation requires a minimum of three points of stereospecific interaction (Dalgliesh's rule). This specific N-acyl amino acid offers π -electrons (phenyl ring), strong dipole/hydrogen-bonding capability (amide linkage), and steric bulk. Solution:

  • Polysaccharide-based CSPs: Columns coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or Chiralcel OD) are excellent starting points. The carbamate linkages provide ideal hydrogen-bonding sites for the amide group.

  • Macrocyclic Antibiotics: CSPs based on teicoplanin or vancomycin (e.g., Astec CHIROBIOTIC) are highly selective for amino acids and N-acyl amino acids due to their natural peptide-binding clefts ([2], [3]).

Q3: Should I develop a Normal Phase (NP) or Reversed-Phase (RP) method? Causality: The choice of bulk solvent dictates which non-covalent interactions dominate. In NP (e.g., Hexane/Alcohol), hydrogen bonding between the analyte's amide and the CSP's carbamate is maximized. In RP (e.g., Water/Organic), hydrophobic and steric interactions dominate. Solution: Both can work, but they require different optimization paths. For polysaccharide columns in NP, ethanol often yields better peak efficiency and resolution than isopropanol. A good starting point is 80:20 Hexane:Ethanol with 0.1% TFA ([1]). For macrocyclic antibiotic columns, Reversed-Phase or Polar Ionic modes are highly recommended ([2]).

Q4: How does column temperature affect the separation of these enantiomers? Causality: Chiral recognition is an enthalpy-driven process ( ΔΔH∘<0 ). Lowering the temperature increases the energetic difference between the transient diastereomeric complexes formed by the (2R) and (2S) enantiomers with the chiral selector. Solution: If you observe partial separation at 25°C, systematically decrease the column temperature in 5°C increments (down to 10–15°C). This will typically enhance enantioselectivity ( α ), though it may slightly broaden peaks due to slower mass transfer kinetics ([4]).

Self-Validating Protocol: Enantiomeric Resolution of N-Acyl Amino Acids

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of (2R)- and (2S)-2-(3-phenylpropanamido)propanoic acid.

Phase 1: System and Sample Preparation

  • Sample Diluent: Dissolve the racemic standard directly in the mobile phase to prevent solvent-mismatch peak distortion. Target concentration: 0.5 - 1.0 mg/mL.

  • Column Selection: Install a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • System Flush: Ensure the HPLC system is purged of any basic modifiers (e.g., Diethylamine, DEA) from previous runs, as these will neutralize the acidic modifiers required for this assay ([5]).

Phase 2: Mobile Phase Formulation (Normal Phase)

  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol.

  • Add exactly 1.0 mL of Trifluoroacetic acid (TFA) to the Ethanol portion to ensure complete miscibility, then combine with the Hexane.

  • Degas the mixture via ultrasonication for 10 minutes.

Phase 3: Chromatographic Screening

  • Flow Rate: Set to 1.0 mL/min.

  • Temperature: Set the column compartment to 20°C.

  • Injection Volume: Inject 5 µL of the racemic mixture.

  • Detection: Monitor UV absorbance at 210 nm (amide bond) and 254 nm (phenyl ring).

Phase 4: Optimization and Validation (Self-Correction)

  • If Rs​<1.0 : Decrease temperature to 15°C to boost selectivity.

  • If retention time is too long (>20 min): Increase the ethanol concentration in 5% increments ([4]).

  • If peaks are tailing: Verify TFA concentration; increase to 0.2% if necessary, but do not exceed 0.5% to protect column lifespan ([5]).

Quantitative Data: CSP and Mobile Phase Optimization Matrix

Table 1: Chiral Stationary Phase (CSP) Selection Matrix

Chiral Stationary Phase (CSP) Primary Recognition Mechanism Preferred Mobile Phase Mode Expected Enantioselectivity for N-Acyl Amino Acids

| Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, π−π , Steric | Normal Phase (Hexane/EtOH) | High | | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, π−π , Steric | Normal Phase (Hexane/IPA) | Moderate to High | | Macrocyclic Antibiotic (Teicoplanin) | Peptide-cleft inclusion, H-bonding | Reversed-Phase / Polar Ionic | Very High |

Table 2: Parameter Adjustment Guide for Polysaccharide CSPs | Optimization Parameter | Starting Condition | Adjustment for High Retention | Adjustment for Low Selectivity ( α ) | Adjustment for Peak Tailing | |---|---|---|---|---| | Organic Modifier (NP) | 20% Ethanol | Increase by 5% increments | Decrease to 10-15% | N/A | | Acidic Additive | 0.1% TFA | N/A | N/A | Increase to 0.2% TFA | | Column Temperature | 25°C | Increase to 30°C | Decrease to 15°C | N/A | | Flow Rate | 1.0 mL/min | Increase to 1.2 mL/min | Decrease to 0.8 mL/min | N/A |

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International -[Link]

  • Chiral FAQs - MZ-Analysentechnik - [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review - Academia.edu / Journal of Separation Science - [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Impurities in the Synthesis of N-Acylated Amino Acids

Welcome to the Technical Support Center for N-Acylated Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Acylated Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity N-acylated amino acids. These compounds are pivotal in pharmaceuticals, cosmetics, and as biocompatible surfactants, making their purity a critical quality attribute. This resource provides in-depth troubleshooting, field-proven insights, and validated protocols to help you minimize impurities and optimize your synthetic outcomes.

Section 1: Understanding Common Impurities & Their Origins

The successful synthesis of N-acylated amino acids is often a battle against competing side reactions. Understanding the origin of common impurities is the first step toward their elimination. The most prevalent method for this synthesis is the Schotten-Baumann reaction, which involves acylating an amine with an acyl chloride or anhydride under basic, often biphasic, conditions.[1][2] While effective, this method is susceptible to several side reactions.

Impurity Class Specific Impurity Primary Origin & Mechanism Typical Acylation Method
Starting Materials Unreacted Amino AcidIncomplete reaction due to insufficient acylating agent, poor reagent reactivity, or suboptimal reaction conditions.[3]All methods
Unreacted Acylating AgentUse of excess acylating agent to drive the reaction to completion.[3]All methods
Reaction Byproducts Hydrolyzed Acylating Agent (Carboxylic Acid)The acylating agent (especially acyl chlorides) reacts with water present in the system, a major competing reaction in aqueous media.[4][5]Schotten-Baumann (aqueous base)
Diacylated Amino AcidOver-acylation, particularly possible if the amino acid has other nucleophilic sites (e.g., ε-amino group of lysine) or under harsh conditions where the carboxylate may be activated.[6]Schotten-Baumann, Anhydrous conditions
Product Degradation Racemized N-Acyl Amino AcidDeprotonation of the α-hydrogen by the base, leading to a planar enolate or oxazolone intermediate, which can be protonated from either face, destroying stereochemical integrity.[7]Methods using strong bases or high temperatures
Dipeptides / PolypeptidesFormation can occur if the carboxylate group of one amino acid is inadvertently activated and reacts with another amino acid molecule. This is a known issue with certain activating agents.[6]Carbodiimide-mediated couplings
Section 2: Troubleshooting Guide for N-Acylation Reactions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I fix it?

Low yields are a common frustration, often stemming from one or more of the following factors:

  • Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Expert Insight & Solution: Always monitor reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If starting material persists, consider extending the reaction time. Gentle heating can sometimes be employed, but be cautious as it may promote side reactions like racemization.[8]

  • Cause 2: Hydrolysis of the Acylating Agent. This is particularly problematic when using highly reactive acyl chlorides in aqueous systems like the Schotten-Baumann reaction. Water can act as a competing nucleophile, consuming your acylating agent.[4][9]

    • Expert Insight & Solution: The classic Schotten-Baumann setup uses a biphasic system (e.g., dichloromethane/water) to mitigate this.[2][10] The acyl chloride remains primarily in the organic phase, minimizing contact with the bulk aqueous phase. For optimal results, add the acyl chloride dropwise to a vigorously stirred, cooled (ice bath) mixture of the amine in the biphasic system.[3][6] This ensures the acyl chloride reacts preferentially with the amine at the phase interface.

  • Cause 3: Suboptimal Reagent Stoichiometry. An incorrect molar ratio of the amino acid to the acylating agent can lead to incomplete conversion.

    • Expert Insight & Solution: A slight excess (typically 1.1 to 1.5 equivalents) of the acylating agent is generally recommended to drive the reaction to completion.[3][8] However, the optimal ratio is system-dependent. If you suspect hydrolysis is a major issue, a larger excess may be required, but this can complicate purification.

  • Cause 4: Poor Reagent Purity. Impurities in your starting amino acid, acylating agent, or solvents can inhibit the reaction.

    • Expert Insight & Solution: Use high-purity reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[3] If you are using an acyl chloride, it should be freshly distilled or from a recently opened bottle, as they can hydrolyze upon storage.

Q2: My final product is contaminated with a significant amount of diacylated species. How did this happen and how can I prevent it?

Diacylation typically refers to the acylation of a second nucleophilic site on the amino acid.

  • Cause 1: Acylation of Nucleophilic Side Chains. Amino acids like lysine, ornithine, serine, threonine, and tyrosine have nucleophilic side chains (amino or hydroxyl groups) that can be acylated under the reaction conditions.

    • Expert Insight & Solution: If exclusive Nα-acylation is desired, the side chain functionality must be protected with an appropriate protecting group prior to the acylation reaction. For lysine, a Boc or Cbz group is common. For serine/threonine/tyrosine, a silyl or benzyl ether can be used.

  • Cause 2: Formation of a Mixed Anhydride. Under certain conditions, especially with chloroformates at a pH below the amine's pKa, the acylating agent can react with the amino acid's carboxylate group.[6] This activates the carboxylate, which can then react with another amino acid molecule, leading to dipeptide impurities.

    • Expert Insight & Solution: Maintain a sufficiently high pH (typically >9) during the reaction to keep the amine deprotonated and nucleophilic, and the carboxylic acid as a carboxylate, which is less reactive toward self-condensation.[1][6] The gradual addition of a base like sodium hydroxide is a key feature of the Schotten-Baumann conditions to maintain this optimal pH.[11]

Q3: I am concerned about racemization. What are the key factors and how can I maintain the stereochemical integrity of my amino acid?

Maintaining stereochemical purity is often the most critical challenge in amino acid chemistry.

  • Mechanism of Racemization: Racemization in N-acylated amino acids often proceeds through the formation of an azlactone (oxazolone) intermediate. This occurs when the amide carbonyl oxygen attacks the activated carboxyl group. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Re-protonation can then occur from either face, resulting in a racemic mixture.[7]

  • Factor 1: Base Strength and Steric Hindrance. The choice of base is critical.

    • Expert Insight & Solution: Strong, non-hindered bases (like triethylamine) are more likely to cause racemization than weaker or more sterically hindered bases.[7] For sensitive substrates, bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred due to their lower basicity or greater steric bulk, which disfavors abstraction of the α-proton.[7] In Schotten-Baumann conditions, the use of inorganic bases like NaOH or NaHCO₃ is common, and racemization is controlled by maintaining a low temperature.

  • Factor 2: Temperature. Higher temperatures accelerate the rate of racemization.

    • Expert Insight & Solution: Perform the acylation at low temperatures. Cooling the reaction mixture in an ice bath (0 °C) is standard practice, especially during the addition of the acylating agent and base.[3][6]

  • Factor 3: Activating Group. The nature of the acylating agent influences the propensity for racemization.

    • Expert Insight & Solution: Highly reactive acylating agents and certain peptide coupling reagents can increase the risk. When coupling N-acyl amino acids to other molecules, the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard and effective strategy.[12]

Section 3: Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for a self-validating process. You cannot control what you cannot measure.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[13][14] A reversed-phase C18 column is commonly used. Developing a gradient method with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) can effectively separate the N-acylated product from starting materials and most byproducts. Chiral HPLC columns are required to detect and quantify racemic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities.[15][16][] It provides both the retention time from the LC and the mass-to-charge ratio (m/z) of the components, allowing for the confident identification of byproducts like hydrolyzed acylating agent, diacylated species, or dipeptides.

  • Capillary Electrophoresis (CE): CE is particularly well-suited for separating charged and hydrophilic compounds like amino acids and their derivatives and can be an alternative or complementary technique to HPLC for impurity profiling.[13][18]

Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the ideal "Schotten-Baumann conditions" for N-acylation of a simple amino acid?

    • A: Typically, the amino acid is dissolved in an aqueous base (e.g., 1-2 M NaOH or NaHCO₃ solution). This solution is cooled to 0 °C and vigorously stirred with an immiscible organic solvent (e.g., dichloromethane, diethyl ether).[2][10] The acylating agent (1.1-1.5 eq.) dissolved in the same organic solvent is then added dropwise. The key is to maintain a pH around 10-12 and a low temperature to favor N-acylation over hydrolysis and racemization.[1]

  • Q: How do I prevent unwanted O-acylation when working with hydroxy-amino acids like serine or tyrosine?

    • A: While N-acylation is generally faster than O-acylation under basic conditions due to the higher nucleophilicity of the amine, O-acylation can still occur. The most reliable method is to use a side-chain protecting group. Alternatively, careful control of stoichiometry (avoiding a large excess of the acylating agent) and reaction conditions (low temperature, shorter reaction time) can minimize this side reaction. Interestingly, under strongly acidic conditions, chemoselective O-acylation can be achieved, highlighting the importance of pH control.[19]

  • Q: What is the best way to quench the reaction and remove excess acylating agent?

    • A: If a reactive acylating agent like an acyl chloride was used, the reaction should be carefully quenched.[3] This is often done by adding water or a basic solution like sodium bicarbonate. To remove the hydrolyzed acylating agent (now a carboxylic acid) during workup, the organic layer can be washed with a mild base (e.g., dilute NaHCO₃ solution).[3] Unreacted amine can be removed by washing with a mild acid.

  • Q: Are there greener, more selective alternatives to chemical synthesis?

    • A: Yes. Biocatalytic synthesis using enzymes like aminoacylases is a promising green alternative.[4][20] These enzymes can catalyze the acylation of amino acids with high selectivity (chemo-, regio-, and enantio-selectivity) in aqueous media under mild conditions, often eliminating the need for protecting groups and reducing hazardous waste.[20][21]

Section 5: Key Experimental Protocols
Protocol 1: General N-Acylation of Glycine via Schotten-Baumann Conditions

This protocol provides a representative workflow. Amounts should be scaled and optimized for your specific system.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in 2 M aqueous sodium hydroxide (2.5 eq.).

  • Setup: Add an equal volume of dichloromethane (DCM) to create a biphasic system. Cool the flask in an ice bath to 0 °C and begin vigorous stirring.

  • Acylating Agent Addition: Dissolve the acyl chloride (e.g., lauroyl chloride, 1.2 eq.) in a small amount of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (staining with ninhydrin to visualize the disappearance of the free amino acid).

  • Workup - Quenching & Separation: Once complete, carefully transfer the mixture to a separatory funnel. If any unreacted acyl chloride remains, it will be quenched by the aqueous base. Separate the organic and aqueous layers.

  • Workup - Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The N-acylated amino acid product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).[22]

Protocol 2: Analytical Monitoring by TLC
  • Eluent: A typical mobile phase is a mixture of DCM/Methanol (e.g., 9:1 v/v) with a few drops of acetic acid.

  • Visualization:

    • UV Light: If your product or starting materials are UV active.

    • Ninhydrin Stain: Staining the TLC plate with a ninhydrin solution and heating will reveal the presence of the primary amino acid as a purple/blue spot. The N-acylated product will not stain with ninhydrin.

    • Potassium Permanganate Stain: This stain can visualize many organic compounds.

Section 6: Diagrams & Workflows
Diagram 1: General Mechanism of N-Acylation

G Amine Amino Acid (R-NH2) Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int Attacks carbonyl C Acyl_Chloride Acyl Chloride (R'-COCl) Acyl_Chloride->Tetrahedral_Int Tetrahedral_Int_2 Tetrahedral Intermediate Product N-Acyl Amino Acid (Amide) HCl_2 HCl HCl HCl Tetrahedral_Int_2->Product Reforms C=O Tetrahedral_Int_2->HCl Cl- leaves Base Base (e.g., OH-) Salt Salt (e.g., Cl-) Base->Salt Water H2O HCl_2->Salt Proton transfer HCl_2->Water

Caption: Nucleophilic acyl substitution mechanism for N-acylation.

Diagram 2: Troubleshooting Workflow for Impure Product

G start Impure Product Detected (e.g., by LC-MS) identify Identify Major Impurity start->identify unreacted_aa Unreacted Amino Acid? identify->unreacted_aa hydrolyzed_ac Hydrolyzed Acylating Agent? unreacted_aa->hydrolyzed_ac No sol_aa_yes Increase acylating agent eq. Extend reaction time Check amine purity unreacted_aa->sol_aa_yes Yes racemic Racemic Product? hydrolyzed_ac->racemic No sol_ac_yes Ensure slow addition at 0°C Use biphasic system Check for anhydrous solvents hydrolyzed_ac->sol_ac_yes Yes sol_rac_yes Lower reaction temperature Use weaker/hindered base Consider racemization suppressant racemic->sol_rac_yes Yes other Other Impurity (e.g., Diacylation) racemic->other No sol_other Review reaction mechanism Consider protecting groups Optimize purification other->sol_other

Caption: A decision tree for troubleshooting common impurities.

Diagram 3: Mechanism of Racemization via Oxazolone

G Start Chiral N-Acyl Amino Acid H-C*-R Intermediate Planar Oxazolone Intermediate C=C Start->Intermediate - H+ (alpha-proton removal) Base Base Base->Start Abstracts H+ End Racemic Mixture (R/S)-C-R Intermediate->End + H+ (non-selective protonation)

Caption: Simplified pathway for racemization of N-acyl amino acids.

References
  • Schotten–Baumann reaction. (n.d.). In Grokipedia.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten–Baumann reaction. (2020, August 1). Wikipedia.
  • Technical Support Center: Optimizing N-Acylation Reactions. (n.d.). Benchchem.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (n.d.). PMC.
  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved March 7, 2024, from [Link]

  • Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. (n.d.). Benchchem.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ResearchGate.
  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024, October 25). Springer.
  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. (n.d.). Google Patents.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. (n.d.). Google Patents.
  • Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples: Application Notes and Protocols. (n.d.). Benchchem.
  • Peptide Synthesis & Impurity Profiling. (2023, April 7). Daicel Pharma Standards.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013, May). Indian Academy of Sciences.
  • Preparation method of N-acyl amino acid type surfactant. (n.d.). Google Patents.
  • Acylation Mechanism. (2026, February 24). Save My Exams.
  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. (2026, January 23). RSC Publishing.
  • Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate.
  • N-Acetylation Analysis: A Key Post-Translational Modification. (2023, May 26). Creative Proteomics Blog.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI.
  • N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (n.d.). ResearchGate.
  • N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. (n.d.). PubMed.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015, April 8). PMC.

Sources

Optimization

Technical Support Center: Optimizing the Solubility of (2R)-2-(3-phenylpropanamido)propanoic Acid for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with (2R)-2-(3-phenylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with (2R)-2-(3-phenylpropanamido)propanoic acid (also known as N-(3-phenylpropanoyl)-D-alanine) during in vitro biological evaluations.

This molecule presents a unique bipartite solubility challenge: it features a highly hydrophobic phenylpropanoyl tail coupled via an amide bond to an ionizable carboxylic acid headgroup (estimated pKa ~3.7). While the ionized carboxylate form exhibits moderate aqueous solubility at physiological pH (7.4), researchers frequently encounter "crash-outs" (precipitation) or sub-visible colloidal aggregation during the preparation of concentrated stock solutions or upon rapid dilution into low-capacity aqueous assay buffers.

This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Diagnostic Workflow for Solubility Optimization

Before altering your assay conditions, use the following logical workflow to diagnose the root cause of the compound's precipitation.

SolubilityWorkflow Start Solid (2R)-2-(3-phenylpropanamido) propanoic acid DMSO Dissolve in 100% Anhydrous DMSO (Master Stock) Start->DMSO Check1 Precipitation in DMSO? DMSO->Check1 Sonicate Warm to 37°C & Sonicate (10 min) Check1->Sonicate Yes Dilute Dilute into Aqueous Assay Buffer Check1->Dilute No Sonicate->Dilute Check2 Visible Crash-Out or Sub-visible Aggregation? Dilute->Check2 FixPH Adjust Buffer pH (Ensure pH > 5.5) Check2->FixPH Yes (pH Issue) AddCD Add Solubilizers (e.g., HP-β-CD or Tween-20) Check2->AddCD Yes (Hydrophobic) Success Proceed to Biological Assay Check2->Success No (Clear Solution) FixPH->Dilute Retry AddCD->Dilute Retry

Workflow for diagnosing and resolving compound precipitation in biological assays.

Part 2: Solvent Tolerability Matrix

When optimizing solubility, it is critical to balance the physical dissolution of the compound against the biological tolerance of the assay system. Exceeding solvent thresholds will lead to artifactual readouts.

Solubilizing AgentMechanism of ActionMax Conc. (Biochemical)Max Conc. (Cell-Based)Application Notes
DMSO Disrupts H-bonding; solvates hydrophobic phenyl ring.≤ 5.0% (v/v)≤ 0.5% (v/v)High concentrations in cell assays induce osmotic stress and apoptosis 1.
HP-β-CD Host-guest complexation; encapsulates the phenyl tail.≤ 50 mM≤ 10 mMExcellent alternative to DMSO for live-cell assays; prevents membrane disruption 2.
Tween-20 Non-ionic surfactant; breaks up colloidal aggregates.≤ 0.05% (v/v)Not RecommendedIdeal for preventing non-specific binding (NSB) to polystyrene plates in enzymatic assays.
HEPES (pH 7.4) Maintains ionization of the carboxylic acid group.≥ 50 mMMedia DependentPrevents localized pH drops upon addition of the acidic compound stock.
Part 3: Troubleshooting Guides & FAQs

Q1: I am trying to prepare a 50 mM aqueous stock solution of (2R)-2-(3-phenylpropanamido)propanoic acid, but it remains a cloudy suspension. Why is this happening? A1: This is a localized pH phenomenon. When the free acid dissolves in unbuffered water, it releases protons, rapidly dropping the local pH below its pKa (~3.7). This forces the equilibrium toward the un-ionized, highly hydrophobic state, causing immediate precipitation. Solution: Never use unbuffered water for high-concentration stocks. Prepare your primary master stock in 100% anhydrous DMSO. If an aqueous stock is strictly mandated by your protocol, you must dissolve the compound in a high-capacity buffer (e.g., 100 mM Tris, pH 8.0) to ensure the carboxylic acid remains fully ionized (deprotonated) as the sodium/potassium salt.

Q2: My biochemical enzymatic assay shows highly variable replicates and a flattened IC50 curve, even though the compound appears completely soluble to the naked eye. What is going wrong? A2: You are likely experiencing sub-visible colloidal aggregation. Small molecules with a distinct hydrophobic region (the phenylpropanoyl tail) and a polar headgroup can form colloidal aggregates (30–1000 nm in diameter) in aqueous buffers. These aggregates sequester the active monomer, drastically reducing the effective concentration. Furthermore, aggregates can non-specifically bind to and denature your target enzyme, leading to artifactual inhibition 34. Solution: Supplement your biochemical assay buffer with a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100). The surfactant micelles will disrupt the colloidal aggregates and prevent non-specific binding to the assay plate.

Q3: When I dilute my 10 mM DMSO stock into my pH 7.4 cell culture media (final compound concentration 100 µM), I observe micro-precipitates under the microscope. How can I prevent this "solvent-shift crash"? A3: Solvent-shift precipitation occurs when DMSO is rapidly dispersed into the aqueous phase, leaving the hydrophobic phenyl ring exposed to water before the carboxylate can thermodynamically stabilize the molecule. Solution: Implement a "step-down" serial dilution protocol, or utilize 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). By adding HP-β-CD to the assay media prior to compound addition, the hydrophobic cavity of the cyclodextrin will transiently encapsulate the phenyl ring, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility 2.

Q4: What are the strict limits for DMSO in my cell-based assays to ensure I am not observing solvent-induced cytotoxicity? A4: Solvents like DMSO perturb the lipid bilayer of cell membranes. At concentrations above 0.5% (v/v), DMSO can induce osmotic stress, alter gene expression profiles, and trigger apoptosis in sensitive cell lines, confounding your assay readouts 1. Solution: Always cap the final DMSO concentration at 0.1% to 0.5% (v/v). If higher compound concentrations are required, transition to HP-β-CD as the primary solubilizing agent (see Protocol B below).

Part 4: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

This protocol ensures complete dissolution while preventing the degradation of the compound via hygroscopic water uptake.

  • Preparation: Remove the vial of solid (2R)-2-(3-phenylpropanamido)propanoic acid from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents condensation of atmospheric moisture onto the powder).

  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO (sealed under Argon/Nitrogen) to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not optically clear, place the vial in a 37°C ultrasonic water bath for 10 minutes.

  • Storage: Aliquot the master stock into single-use amber glass or low-bind microcentrifuge tubes. Store at -20°C. Avoid freeze-thaw cycles, which can induce the precipitation of thermodynamically stable polymorphs.

Protocol B: HP-β-CD Mediated Aqueous Dilution for Cell-Based Assays

This protocol utilizes host-guest complexation to deliver high concentrations of the compound to cells without exceeding DMSO toxicity thresholds.

  • Media Preparation: Prepare a 5% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target cell culture media (e.g., DMEM + 10% FBS). Sterile filter through a 0.22 µm PES membrane.

  • Intermediate Dilution: Dilute your 10 mM DMSO Master Stock 1:10 into an intermediate solvent (50% DMSO / 50% HP-β-CD Media) to create a 1 mM working stock.

  • Final Spiking: Slowly spike the 1 mM working stock into the bulk HP-β-CD assay media while vortexing continuously to achieve your final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration remains ≤ 0.5%.

  • Equilibration: Incubate the final spiked media at 37°C for 30 minutes prior to applying it to the cells. (Causality: Allows the host-guest inclusion complex between the cyclodextrin and the phenyl ring to reach thermodynamic equilibrium).

Part 5: References
  • Physics-Based Solubility Prediction for Organic Molecules Chemical Reviews (ACS) URL:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Drug Discovery Today (via ResearchGate) URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays ResearchGate URL:[Link]

  • Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: Quantification of (2R)-2-(3-phenylpropanamido)propanoic Acid via LC-MS/MS vs. Traditional Platforms

As a Senior Application Scientist specializing in lipidomics and bioanalytical assay development, I frequently encounter the challenge of quantifying low-abundance, bioactive lipids in highly complex matrices. The compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and bioanalytical assay development, I frequently encounter the challenge of quantifying low-abundance, bioactive lipids in highly complex matrices. The compound (2R)-2-(3-phenylpropanamido)propanoic acid —an N-acyl amino acid consisting of a hydrocinnamoyl group conjugated to D-alanine—presents a unique analytical challenge.

These endogenous signaling molecules are deeply integrated into metabolic regulation and are governed by cooperative enzymatic pathways, including[1]. To rigorously evaluate the pharmacokinetic profile or biomarker potential of this specific metabolite, laboratories must move beyond legacy techniques. This guide objectively compares available analytical platforms and provides a fully validated, self-validating LC-MS/MS protocol, demonstrating why it stands as the gold standard for this class of analytes.

Comparative Landscape of Analytical Platforms

To quantify (2R)-2-(3-phenylpropanamido)propanoic acid, laboratories typically evaluate three platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Table 1: Performance Comparison of Analytical Platforms for N-Acyl Amino Acids

Analytical PlatformSensitivity (LOQ)SelectivitySample PreparationDerivatization RequiredThroughput
LC-MS/MS (Proposed) Excellent (~0.1 - 1 pmol)High (MRM transitions)Protein Precipitation / SPENoHigh
GC-MS Good (~10 - 50 pmol)Moderate to HighLiquid-Liquid ExtractionYes (Silylation)Low to Moderate
HPLC-UV Poor (~100 - 500 pmol)Low (Matrix interference)Solid-Phase ExtractionYes (Chromophore tagging)Moderate

Scientific Rationale: The Causality Behind LC-MS/MS Superiority

Do not just follow a method—understand why it works. The causality behind selecting LC-MS/MS lies in the molecule's intrinsic physicochemical properties.

The aliphatic propanoic acid backbone of (2R)-2-(3-phenylpropanamido)propanoic acid lacks a highly conjugated system. While the phenyl ring provides weak UV absorbance, it is entirely insufficient for detecting endogenous physiological levels without background matrix interference[2]. Furthermore, the free carboxylic acid makes the molecule highly polar and non-volatile, precluding direct GC-MS analysis without tedious, variable-inducing derivatization steps (e.g., silylation)[3].

Conversely, this exact carboxylic acid moiety is highly advantageous for LC-MS/MS. It readily deprotonates in a slightly basic or neutral mobile phase, yielding a robust [M-H]- precursor ion in Electrospray Ionization (ESI) negative mode[1]. By coupling this with Multiple Reaction Monitoring (MRM), we achieve absolute structural specificity. To ensure the method is a self-validating system , we mandate the use of a structurally matched deuterated internal standard. This standard mathematically normalizes matrix suppression and extraction losses in real-time, ensuring that every data point validates its own accuracy[4].

Workflow A Biological Sample (Plasma/Tissue) B Spike Internal Standard (Deuterated Analog) A->B C Protein Precipitation & Centrifugation B->C D Supernatant Evaporation & Reconstitution C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Analysis & Quantification F->G

Caption: Fig 1. Step-by-step LC-MS/MS analytical workflow for N-acyl amino acid quantification.

Detailed Experimental Protocol

The following protocol is engineered to overcome ion suppression and maximize extraction recovery, [5].

Phase I: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Spike & Crash: Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., d5-(2R)-2-(3-phenylpropanamido)propanoic acid).

    • Mechanistic Insight: The 3:1 organic-to-aqueous ratio effectively precipitates >95% of plasma proteins while extracting the lipophilic N-acyl amino acid into the supernatant. Adding the internal standard before precipitation ensures it undergoes the exact same volumetric and thermodynamic losses as the endogenous analyte[4].

  • Agitate: Vortex vigorously for 2 minutes.

  • Isolate: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitute: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water.

    • Mechanistic Insight: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during UHPLC injection.

Phase II: LC-MS/MS Conditions
  • Column: C18 reversed-phase UHPLC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, ramp to 95% B over 4 mins, hold for 2 mins, re-equilibrate for 2 mins.

  • Ionization: ESI Negative Mode.

  • MRM Transitions: Monitor the [M-H]- precursor transitioning to the D-alanine product ion (cleavage of the amide bond).

Method Validation Data

To prove the robustness of the LC-MS/MS method against legacy alternatives, we present the validation metrics. The method demonstrates strict adherence to [4].

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
Linearity (R²) ≥ 0.9900.998Pass
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:10.5 pmol/mL (S/N 12:1)Pass
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%Pass
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 11.3%Pass
Accuracy (Bias %) ± 15% (± 20% at LLOQ)-4.5% to +6.2%Pass
Extraction Recovery Consistent across concentrations92.4% ± 3.1%Pass

Enzymatic Regulation Context

Understanding the biological lifecycle of the analyte ensures proper sample handling. For instance, failing to add enzyme inhibitors (like PMSF) during tissue collection can result in ex vivo degradation. N-acyl amino acids are dynamically [6].

Pathway N1 Free Amino Acid (D-Alanine) N4 PM20D1 (Extracellular) Synthase/Hydrolase N1->N4 N2 Free Fatty Acid (3-Phenylpropanoic Acid) N2->N4 N3 (2R)-2-(3-phenylpropanamido) propanoic acid N3->N4 Hydrolysis N5 FAAH (Intracellular) Hydrolase N3->N5 Intracellular Degradation N6 Receptor Activation / Metabolic Signaling N3->N6 Bioactivity N4->N3 Condensation N5->N1 Hydrolysis N5->N2 Hydrolysis

Caption: Fig 2. Enzymatic regulation of N-acyl amino acids by PM20D1 and FAAH pathways.

Conclusion

For the rigorous quantification of (2R)-2-(3-phenylpropanamido)propanoic acid, LC-MS/MS significantly outperforms HPLC-UV and GC-MS. By utilizing ESI negative mode and integrating a stable isotope-labeled internal standard from the very first step of sample preparation, this protocol establishes a self-validating system. It guarantees high recovery (>92%), minimal matrix effects, and the unparalleled precision required for modern drug development and metabolic research.

References

  • Title: High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma Source: Journal of Separation Science / PubMed Central (PMC) URL: [Link]

  • Title: Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH Source: eLife URL: [Link]

Sources

Comparative

cross-validation of HPLC and CE for chiral purity analysis of N-acylated amino acids

Title: Orthogonal Cross-Validation of HPLC and CE for the Chiral Purity Analysis of N-Acylated Amino Acids Executive Summary: The Imperative for Orthogonal Validation In the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Cross-Validation of HPLC and CE for the Chiral Purity Analysis of N-Acylated Amino Acids

Executive Summary: The Imperative for Orthogonal Validation

In the synthesis of active pharmaceutical ingredients (APIs) and solid-phase peptide synthesis (SPPS), N-acylated amino acids (e.g., Fmoc-, Boc-, and Acetyl-protected derivatives) serve as fundamental building blocks. The stereochemical integrity of these precursors is a critical quality attribute; even trace amounts of D-enantiomers in an L-amino acid pool can disrupt peptide secondary structures or drastically alter a drug's pharmacological and toxicological profile[1].

Relying on a single analytical technique for chiral purity assessment introduces inherent blind spots, such as undetected co-eluting achiral impurities or matrix interference. To establish absolute confidence in enantiomeric excess (ee%) data, regulatory bodies increasingly recommend a comprehensive cross-validation strategy employing orthogonal methods[1]. This guide provides an in-depth comparison and self-validating protocols for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) in the chiral analysis of N-acylated amino acids.

Mechanistic Foundations: The Causality of Chiral Recognition

To effectively cross-validate two methods, one must understand the distinct physical causality driving separation in each system. N-acylation masks the basic α -amino group, converting the natively zwitterionic amino acid into a hydrophobic, weakly acidic molecule. This structural shift dictates how the analyte interacts with chiral selectors.

HPLC: Thermodynamic Partitioning via Macrocyclic Glycopeptides In chiral HPLC, macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs), such as Teicoplanin (e.g., CHIROBIOTIC™ T), are highly effective for directly separating N-protected amino acids without prior derivatization[2][3][4].

  • The Causality: The separation is driven by thermodynamic partitioning ( ΔΔG ). The bulky N-acyl group (especially aromatic groups like Fmoc) engages in π−π and hydrophobic interactions with the aglycone basket of the teicoplanin molecule. Simultaneously, the free carboxylic acid of the analyte forms hydrogen bonds and ionic interactions with the peptide clefts of the CSP[5]. This multi-point interaction model creates transient diastereomeric complexes with distinct thermodynamic stabilities, leading to differential elution times.

CE: Electromigration and Dynamic Inclusion Capillary Electrophoresis operates on an entirely different physical principle, utilizing chiral selectors—typically functionalized cyclodextrins—dissolved directly into the Background Electrolyte (BGE)[6].

  • The Causality: Separation in CE is driven by differences in apparent electrophoretic mobility ( Δμ ). When an N-acylated amino acid enters the capillary, its hydrophobic N-acyl moiety dynamically inserts into the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. Because the D- and L-enantiomers have different binding constants ( Kb​ ) with the chiral selector, they spend different fractions of time complexed versus free in solution. This alters their mass-to-charge ratio and drag profile, pulling them apart in the electric field.

Orthogonal Cross-Validation Workflow

Because HPLC relies on stationary phase partitioning and CE relies on electromigration, they are truly orthogonal. If an impurity co-elutes with the target enantiomer in HPLC, it is highly improbable that it will possess the exact same electrophoretic mobility and inclusion binding constant in CE.

CrossValidation Sample N-Acylated Amino Acid HPLC HPLC (Teicoplanin CSP) Partition-Driven Sample->HPLC CE CE (Cyclodextrin BGE) Electromigration-Driven Sample->CE HPLC_Mech Thermodynamic Complexation (ΔΔG) HPLC->HPLC_Mech CE_Mech Mobility Difference (Δμ) CE->CE_Mech Validation Orthogonal Data Synthesis (Statistical Parity) HPLC_Mech->Validation CE_Mech->Validation Result Verified Chiral Purity (ee%) Validation->Result

Caption: Orthogonal workflow for chiral cross-validation of N-acylated amino acids using HPLC and CE.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols include built-in causality checks to ensure data integrity.

Protocol A: Chiral HPLC Analysis (Polar Organic Mode)
  • Column: Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Methanol containing 0.1% Triethylamine (TEA) and 0.1% Acetic Acid (HOAc).

    • Causality Check: The ratio of TEA to HOAc precisely controls the ionization state of the analyte's carboxylate group and the CSP's amine groups, maximizing ionic retention mechanisms[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for Fmoc/Cbz) or 210 nm (for Acetyl/Boc).

  • Self-Validation Steps:

    • System Suitability Test (SST): Inject a 1 mg/mL racemic standard. Proceed only if chromatographic resolution ( Rs​ ) 1.5 and the tailing factor ( Tf​ ) 1.2.

    • Carryover Verification: Inject a blank solvent immediately following the highest concentration sample. The target enantiomer peak area in the blank must be 0.05% of the sample peak.

Protocol B: Chiral CE Analysis
  • Capillary: Uncoated fused silica, 50 µm ID, 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 7.0) containing 15 mM highly sulfated β -cyclodextrin (HS- β -CD)[6].

    • Causality Check: At pH 7.0, the N-acylated amino acid is anionic and migrates toward the anode, while the Electroosmotic Flow (EOF) drives bulk fluid toward the cathode. The negatively charged HS- β -CD acts as a counter-migrating selector, creating an infinite resolution window.

  • Voltage & Temperature: +15 kV at 20°C (thermostatted to prevent Joule heating, which destabilizes inclusion complexes).

  • Injection: Hydrodynamic, 50 mbar for 5 seconds.

  • Self-Validation Steps:

    • Internal Standard (IS) Normalization: Spike all samples with 0.1 mg/mL 3-nitrobenzoic acid. CE hydrodynamic injections are inherently variable; the IS normalizes migration times and peak areas, creating a self-correcting quantitative system.

    • Precision Check: Calculate the Relative Standard Deviation (RSD) of the migration time ratio (Analyte/IS) for 6 replicate injections. The system is validated only if RSD 1.0%.

Quantitative Performance Comparison

To facilitate method selection and cross-validation planning, the following table summarizes the typical performance metrics of HPLC and CE when applied to N-acylated amino acids.

ParameterChiral HPLC (Teicoplanin CSP)Chiral CE (Cyclodextrin BGE)
Separation Mechanism Thermodynamic Partitioning ( ΔΔG )Electromigration & Inclusion ( Δμ )
Typical Analysis Time 10 – 25 minutes5 – 15 minutes
Resolution ( Rs​ ) 1.5 – 3.02.0 – 5.0 (Due to high theoretical plates)
Sample Volume Required 5 – 20 µL10 – 50 nL
Limit of Quantitation (LOQ) 0.05% (w/w)0.1% (w/w)
Primary Advantage High loadability, robust for routine QC, easy fraction collectionNegligible solvent consumption, extreme separation efficiency
Primary Limitation High solvent consumption, expensive chiral columnsLower concentration sensitivity due to short optical path length

Conclusion

For the rigorous determination of enantiomeric purity in N-acylated amino acids, a single analytical dimension is no longer sufficient. By cross-validating a partition-driven HPLC method against an electromigration-driven CE method, laboratories can eliminate method-specific biases. When both the Teicoplanin-based HPLC protocol and the Cyclodextrin-based CE protocol yield statistically identical ee% values, the analytical data transcends simple measurement and becomes a verified, authoritative truth.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods...
  • Amino Acid and Peptide Chiral Separations Sigma-Aldrich URL
  • Chiral Amino Acid and Peptide Separations – the Next Generation Chromatography Today URL
  • Chiral HPLC Separation of Protected Amino Acids Scilit URL
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis ResearchGate URL

Sources

Validation

analytical method development and validation in pharmaceuticals

Analytical Method Development and Validation: A Comparative Guide to Trace Impurity Analysis The landscape of Analytical Method Development and Validation (AMDV) in the pharmaceutical industry has undergone a paradigm sh...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Development and Validation: A Comparative Guide to Trace Impurity Analysis

The landscape of Analytical Method Development and Validation (AMDV) in the pharmaceutical industry has undergone a paradigm shift. Driven by the discovery of highly potent genotoxic impurities and formalized by the recent adoption of the ICH Q14 and ICH Q2(R2) guidelines[1][2], the industry has moved away from empirical, trial-and-error method development. Today, analytical procedures must be designed using a science- and risk-based lifecycle approach.

Nowhere is this more critical than in the analysis of nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs). Because these compounds are probable human carcinogens, regulatory agencies mandate their control at ultra-trace levels[3][4]. This guide objectively compares traditional chromatographic techniques against mass spectrometry for nitrosamine analysis, detailing the mechanistic causality behind technology selection and providing a self-validating experimental protocol.

The Mechanistic Challenge of Nitrosamine Analysis

Nitrosamines typically form when a secondary or tertiary amine (often the Active Pharmaceutical Ingredient (API) itself or a precursor) reacts with a nitrosating agent (such as nitrites present in excipients or water) under acidic conditions[5][6].

The analytical challenge is twofold:

  • Extreme Sensitivity Requirements: The FDA's September 2024 guidance establishes Acceptable Intake (AI) limits as low as 26.5 ng/day for certain nitrosamines. For a high-dose drug (e.g., 1000 mg/day), the analytical method must reliably quantify impurities at parts-per-billion (ppb) levels.

  • Matrix Interference and NDSRIs: NDSRIs share structural similarity with the API[4]. In traditional UV-based chromatography, the massive concentration of the API often masks the trace-level NDSRI peak due to co-elution and spectral overlap.

NitrosaminePathway A API / Precursor (Secondary/Tertiary Amine) C Reaction Matrix (Acidic Conditions / Heat) A->C Degradation / Processing B Nitrosating Agent (e.g., Sodium Nitrite) B->C Contamination D Nitrosamine Impurity (NDMA or NDSRI) C->D Nitrosation Reaction

Fig 1. Mechanistic pathway of nitrosamine formation in pharmaceutical products.

Regulatory Framework: The ICH Q14 and Q2(R2) Lifecycle

To address complex analytical challenges, the International Council for Harmonisation (ICH) implemented a unified lifecycle approach in November 2023[1][2].

  • ICH Q14 (Analytical Procedure Development): Introduces the Analytical Target Profile (ATP), which prospectively defines the required performance of the method (e.g., "The method must quantify NDMA at 0.03 ppm in the presence of 100% API")[7][8]. By defining the ATP first, scientists can objectively select the appropriate technology rather than forcing an inadequate technology to fit the problem.

  • ICH Q2(R2) (Validation of Analytical Procedures): Modernizes validation criteria to accommodate advanced technologies like mass spectrometry and multivariate models, shifting focus toward robustness and reportable ranges[9][10].

MethodLifecycle ATP 1. Analytical Target Profile (ATP) Define Method Objectives Dev 2. Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Val 3. Method Validation (ICH Q2(R2)) Evaluate Performance Characteristics Dev->Val Transfer 4. Method Transfer & Routine Use Quality Control & Release Val->Transfer Lifecycle 5. Lifecycle Management Continuous Monitoring & Change Transfer->Lifecycle Lifecycle->Dev Enhanced Approach / Optimization

Fig 2. Analytical procedure lifecycle combining ICH Q14 and ICH Q2(R2).

Technology Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS

When evaluating platforms against an ATP requiring trace-level genotoxic impurity detection, the causality behind technology selection becomes clear. Traditional HPLC-UV relies on absorbance, which lacks the specificity to differentiate a trace impurity from a structurally similar API tail. LC-MS/MS (Triple Quadrupole), however, utilizes Multiple Reaction Monitoring (MRM). By filtering ions based on their specific mass-to-charge (m/z) ratio and subsequent fragmentation patterns, LC-MS/MS effectively "blinds" the detector to the API matrix, allowing for unparalleled specificity and sensitivity.

Table 1: Performance Comparison of Analytical Platforms for Nitrosamine Analysis

Performance MetricHPLC-UVUHPLC-PDALC-MS/MS (Triple Quadrupole)
Detection Principle Absorbance (Single Wavelength)Absorbance (Spectrum)Mass-to-Charge Ratio & Fragmentation
Sensitivity (LOD) ~0.1 - 0.5 ppm~0.05 - 0.1 ppm< 0.001 ppm (1 ppb)
Specificity Low (Prone to matrix interference)Moderate (Peak purity analysis)High (MRM transitions isolate target)
Suitability for NDSRIs Poor (Co-elution with API)Moderate (Requires baseline separation)Excellent (Mass differentiation)
Run Time 30 - 45 mins10 - 15 mins5 - 10 mins
Regulatory Fit Insufficient for trace AI limitsMarginal for high-dose drugsGold Standard for all dose ranges

Data synthesis based on standard industry validation parameters for nitrosamine testing.

Self-Validating Experimental Protocol: LC-MS/MS Validation for NDMA

To ensure trustworthiness, an analytical method must be a self-validating system. This means the protocol must include System Suitability Testing (SST) that verifies the method is performing adequately before any sample data is accepted, as mandated by ICH Q2(R2)[9].

Objective: Validate an LC-MS/MS method for N-Nitrosodimethylamine (NDMA) in Metformin HCl API. Causality for Method Design: Metformin is a high-dose drug (up to 2000 mg/day). To meet the FDA AI limit of 96 ng/day, the Limit of Quantitation (LOQ) must be ≤ 0.03 ppm. We utilize a liquid-liquid extraction (LLE) to selectively partition NDMA into an organic phase, leaving the highly polar Metformin API in the aqueous phase, thereby preventing ion suppression in the mass spectrometer.

Step 1: Sample Preparation (Extraction)
  • Weigh 500 mg of Metformin HCl API into a 15 mL centrifuge tube.

  • Add 5.0 mL of LC-MS grade Water to dissolve the API (Aqueous phase).

  • Add 5.0 mL of Dichloromethane (DCM) (Organic extraction phase).

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Extract the lower DCM layer, evaporate under a gentle stream of nitrogen at room temperature, and reconstitute in 1.0 mL of 0.1% Formic Acid in Water/Methanol (95:5, v/v).

Step 2: Chromatographic Separation
  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC column for sharp peak shapes and reduced run time).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of NDMA for positive electrospray ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (MRM)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Transitions: NDMA parent ion [M+H]+ m/z 75.1. Quantifier product ion m/z 43.1; Qualifier product ion m/z 58.1.

Step 4: Validation Execution & System Suitability (The Self-Validating Mechanism)

According to ICH Q2(R2), the following parameters must be evaluated[2][9]:

  • System Suitability Test (SST): Inject an LOQ standard (0.03 ppm) six times. Acceptance Criteria: Signal-to-Noise (S/N) ratio ≥ 10 for the quantifier ion. %RSD of peak area ≤ 10%. (Causality: If the system cannot reliably see the LOQ standard today, the run fails automatically, preventing false negatives).

  • Specificity: Inject a blank matrix and a spiked matrix. Acceptance Criteria: No interfering peaks > 30% of the LOQ area at the retention time of NDMA.

  • Accuracy (Recovery): Spike API samples with NDMA at 50%, 100%, and 150% of the specification limit. Acceptance Criteria: Recovery between 70% - 130% (standard for trace analysis).

  • Linearity: Evaluate the calibration curve from LOQ to 200% of the specification limit. Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.99.

Conclusion

The integration of ICH Q14 and Q2(R2) has transformed analytical method development from a reactive compliance exercise into a proactive, risk-managed scientific discipline. For complex challenges like nitrosamine and NDSRI quantification, understanding the causality behind technology limits is paramount. While UV-based methods suffice for standard API assays, the extreme sensitivity and specificity required by modern regulatory standards dictate that LC-MS/MS is the definitive platform for trace genotoxic impurity analysis.

References

  • ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (September 2024) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-(3-phenylpropanamido)propanoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Handling of (2R)-2-(3-phenylpropanamido)propanoic acid Executive Summary For researchers and drug development professionals utilizing peptidomimetics and amino acid derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of (2R)-2-(3-phenylpropanamido)propanoic acid

Executive Summary

For researchers and drug development professionals utilizing peptidomimetics and amino acid derivatives, proper laboratory waste management is as critical as the synthesis itself. (2R)-2-(3-phenylpropanamido)propanoic acid —also known as N-(3-phenylpropanoyl)-D-alanine—is a specialized organic building block frequently used in the development of enzyme inhibitors and peptide-based therapeutics [1].

While it is not classified as an acutely toxic (P-listed) hazardous waste by the EPA, it is a weak organic acid. Improper disposal, particularly mixing with incompatible chemicals or inappropriate solvent streams, can lead to regulatory violations, environmental contamination, or dangerous exothermic reactions in the waste carboy [2]. This guide provides a self-validating, step-by-step protocol for the safe operational handling, segregation, and disposal of this compound.

Chemical Identity & Hazard Profile

Before initiating any disposal protocol, personnel must verify the physical and chemical properties of the waste stream. Summarized below are the core properties of (2R)-2-(3-phenylpropanamido)propanoic acid [1].

PropertySpecification
Chemical Name (2R)-2-(3-phenylpropanamido)propanoic acid
Common Synonyms N-(3-phenylpropanoyl)-D-alanine
CAS Number 1308958-74-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Physical State Solid (Powder)
Chemical Class N-acyl amino acid / Weak Organic Acid
Primary Incompatibilities Strong oxidizers, strong bases, reducing agents
Waste Classification Solid Organic Waste (Non-halogenated, unless in solution)

Waste Segregation Decision Matrix

The fundamental rule of laboratory waste management is segregation at the source. Because this compound is frequently dissolved in various organic solvents during synthesis or purification, the disposal route depends entirely on its physical state and the solvent matrix[3].

WasteDisposal Start Waste Generation: (2R)-2-(3-phenylpropanamido)propanoic acid IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Extracts) IsSolid->LiquidWaste Liquid SolidBin Solid Organic Waste Bin (Double-bagged, Labelled) SolidWaste->SolidBin SolventType Solvent Type? LiquidWaste->SolventType Halogenated Halogenated (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, DMSO, Water) SolventType->NonHalogenated No Halogens HalBin Halogenated Waste Carboy (Red Can/Specific Label) Halogenated->HalBin NonHalBin Non-Halogenated Waste Carboy (Standard Organic Label) NonHalogenated->NonHalBin

Decision matrix for the segregation and disposal of (2R)-2-(3-phenylpropanamido)propanoic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

Scientific Rationale: As an N-acyl amino acid, the solid powder is relatively stable but can cause localized irritation. It must not be disposed of in standard municipal trash due to its biological activity as a peptidomimetic. It must be incinerated at a licensed facility [4].

  • Collection: Sweep up any unused powder or contaminated solid consumables (weigh boats, filter papers, gloves) using a dedicated anti-static brush and dustpan.

  • Containment: Place the solid waste into a transparent, heavy-duty polyethylene bag.

  • Primary Sealing: Zip-tie or tape the bag shut to prevent aerosolization of the fine powder.

  • Secondary Containment: Place the sealed bag into a designated, rigid "Solid Organic Waste" container (typically a galvanized or heavy-duty HDPE bin) located in the laboratory's Satellite Accumulation Area (SAA) [2].

  • Labeling: Attach a hazardous waste tag. Explicitly write the full IUPAC name: (2R)-2-(3-phenylpropanamido)propanoic acid. Do not use abbreviations or structural formulas, as this violates EPA/RCRA labeling compliance [3].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solutions)

Scientific Rationale: When dissolved, the compound acts as a weak organic acid. If mixed with strong inorganic bases or oxidizers in a waste carboy, it can undergo exothermic degradation. Furthermore, mixing halogenated and non-halogenated waste drastically increases incineration costs and environmental burden [3].

  • Solvent Identification: Determine the primary solvent of your waste stream.

    • Halogenated: Dichloromethane (DCM), Chloroform, etc.

    • Non-Halogenated: Methanol, Ethanol, DMSO, Ethyl Acetate, Water.

  • pH Verification (Self-Validating Step): Before pouring into a bulk carboy, spot-check the pH of the aqueous/organic mixture using pH paper. Ensure the pH is between 4 and 9. If the solution is highly acidic (pH < 2), neutralize it carefully with a mild base (e.g., sodium bicarbonate) in a fume hood before disposal to prevent reactions in the carboy [2].

  • Transfer: Using a funnel, slowly pour the solution into the appropriate liquid waste carboy (Halogenated or Non-Halogenated).

  • Headspace: Never fill a waste carboy past 80% capacity. Leave headspace to account for vapor pressure expansion, especially in warmer months [3].

  • Documentation: Log the estimated mass of the chemical and the volume of the solvent on the carboy's inventory sheet.

Protocol C: Empty Container Decontamination

Scientific Rationale: Trace amounts of active pharmaceutical ingredients (APIs) or building blocks left in glass vials can contaminate the glass recycling stream or pose a hazard to sanitation workers.

  • Triple Rinse: Rinse the empty glass vial three times with a compatible solvent (e.g., methanol or acetone) [3].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the "Non-Halogenated Liquid Waste" carboy.

  • Defacing: Remove or completely deface the original chemical label with a permanent marker.

  • Final Disposal: Apply a "Triple Rinsed" sticker to the vial and place it in the designated broken glass/clean glass disposal box [3].

Regulatory Compliance & SAA Management

To maintain a compliant laboratory environment, researchers must adhere to the EPA's Satellite Accumulation Area (SAA) regulations [2], [4]:

  • Control: Waste must be stored at or near the point of generation and under the control of the operator.

  • Compatibility: Organic acids must be stored away from reactive metals, strong alkalis, and inorganic acid anhydrides.

  • Time Limits: Once a waste container reaches its maximum allowable volume (e.g., 55 gallons for standard waste), it must be dated and transferred to the central environmental storage facility within three days [2].

References

  • BLD Pharm. "1308958-74-8 | (2R)-2-(3-Phenylpropanamido)propanoic acid".
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines".
  • The Ohio State University. "Solvent Waste Disposal".
  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites".
Handling

Personal protective equipment for handling (2R)-2-(3-phenylpropanamido)propanoic acid

An In-Depth Technical Guide to Personal Protective Equipment for Handling (2R)-2-(3-phenylpropanamido)propanoic acid Part 1: Proactive Hazard Assessment: Understanding the Molecule Structural Analysis and Inferred Hazard...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling (2R)-2-(3-phenylpropanamido)propanoic acid

Part 1: Proactive Hazard Assessment: Understanding the Molecule

Structural Analysis and Inferred Hazards:

Structural FeatureAnalogous CompoundsInferred HazardRationale
Carboxylic Acid (-COOH) Propanoic Acid, 2-Phenylpropionic AcidSkin and Eye Damage/Irritation. [1][2][3][4]The acidic proton can cause chemical burns and severe irritation upon contact with skin and mucous membranes.
N-Acyl Amino Acid 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acidSkin, Eye, and Respiratory Irritation. [5]Amide-containing compounds, especially in powdered form, can be irritating to the respiratory tract upon inhalation and may irritate skin and eyes.
Solid, Powdered Form Various Amino Acid DerivativesInhalation Hazard (Dust). [6][5]Handling of fine powders can generate airborne dust, which poses a respiratory risk.

Based on this analysis, (2R)-2-(3-phenylpropanamido)propanoic acid should be handled as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant, with the potential for causing more severe skin and eye damage due to its carboxylic acid functionality.

Part 2: Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling (2R)-2-(3-phenylpropanamido)propanoic acid. This protocol is designed as a self-validating system; deviation from this standard compromises the integrity of the safety barrier.

Primary Barrier: Routine Handling

This level of protection is required for all tasks involving this compound, including weighing, sample preparation, and transfers.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn at all times in the laboratory.[7]

    • Recommended for Splash Risk: When handling solutions or performing operations with a potential for splashing, chemical splash goggles should be worn.[8] For handling larger quantities (>50g) or highly concentrated solutions, a full-face shield worn over safety goggles is required.[9][10]

  • Hand Protection:

    • Glove Selection: Disposable nitrile gloves are the standard for handling this solid compound and for incidental contact.[7] They provide adequate protection against the solid and splash protection from many common laboratory solvents. Latex gloves are not recommended due to their poor chemical resistance and potential for allergic reactions.[8]

    • Glove Integrity: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact and dispose of them immediately after the task is complete or if contamination is suspected.

  • Body Protection:

    • Lab Coat: A long-sleeved, knee-length lab coat must be worn and kept fully buttoned.[7][11] Standard cotton lab coats are acceptable for general use.[7]

    • Apparel: Full-length pants (or equivalent) and closed-toe shoes are mandatory.[11] Shorts, skirts, and perforated shoes are strictly prohibited.

  • Respiratory Protection:

    • Standard Operations: For handling small quantities in a properly functioning chemical fume hood or other ventilated enclosure, respiratory protection is typically not required.[10][12]

    • Required Operations: If there is a risk of generating significant dust outside of a fume hood (e.g., during bulk transfers or spill cleanup), a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particulates.[9][10]

Part 3: Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow minimizes exposure and ensures a safe, repeatable process.

Step 1: Preparation
  • Review Safety Information: Read and understand this guide and any available institutional chemical hygiene plans.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[2]

  • Designate Work Area: All handling of the solid compound should occur within a certified chemical fume hood to control dust and potential vapors.[9][11]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before bringing the chemical into the work area.

Step 2: Chemical Handling
  • Don PPE: Put on all required PPE as described in Part 2 before handling the chemical container.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

    • Use a dedicated spatula for transfers.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Transfer the desired amount and securely close the container immediately.

  • Dissolution:

    • If preparing a solution, add the solid (2R)-2-(3-phenylpropanamido)propanoic acid to the solvent slowly while stirring. Never add solvent to the bulk solid.

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the spatula, work surface in the fume hood, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Waste Disposal: All contaminated disposable items (gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the lab.[11][13]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup Phase prep1 Review Safety Guide prep2 Locate Eyewash/Shower prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 h1 Don Full PPE prep3->h1 h2 Transfer/Weigh Chemical in Fume Hood h1->h2 h3 Securely Close Container h2->h3 c1 Decontaminate Surfaces h3->c1 c2 Dispose of Waste c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: A standard workflow for handling the compound.

Part 4: Emergency Response and Disposal Protocols

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact:

    • Immediately remove any contaminated clothing.[3]

    • Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.

    • Wash the area thoroughly with soap and water.[5]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][3]

    • Remove contact lenses if present and easy to do.[1]

    • Seek immediate medical attention regardless of the severity of symptoms. [3]

  • Inhalation:

    • Move the affected person to fresh air immediately.[2][5]

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

    • Seek medical attention.

  • Small Spill (Solid):

    • Alert others in the area.

    • Wearing full PPE, gently sweep or scoop the material into a labeled container for chemical waste.[6][14]

    • Avoid actions that create dust. Do not dry sweep. If available, use a vacuum with a HEPA filter.

    • Decontaminate the area with a wet wipe or towel and dispose of it as hazardous waste.

Caption: A decision tree for emergency response actions.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with (2R)-2-(3-phenylpropanamido)propanoic acid, including excess solid, contaminated gloves, weigh paper, and cleaning materials, must be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a chemically compatible, durable, and sealable container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in strict accordance with all local, state, and federal regulations.[2][3][13] Do not pour chemical waste down the drain or dispose of it in regular trash.[13][14]

References

  • Propionic acid - PENTA. (2025, July 8). Penta Chemicals. [Link]

  • Propionic Acid, Lab Grade - Safety Data Sheet. (2015, March 19). GHS. [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10). University of Wisconsin-Eau Claire. [Link]

  • Safety Data Sheet: Propionic acid - Carl ROTH. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Propionic Acid - Safety Data Sheet. (2024, August 23). Agilent. [Link]

  • 2-(Methylamino)-3-phenylpropanoic acid. PubChem. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. Carl ROTH. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (2025, January). University of Nevada, Reno. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 21). Fisher Scientific. [Link]

  • Chapter 3 - Personal Protective Equipment. University of South Carolina. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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